(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKKQPXZPSPBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185022-87-0 | |
| Record name | [6-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the available physical properties of this compound and outlines detailed experimental protocols for its characterization.
General Information
| Property | Value | Source |
| Chemical Name | This compound | Chem-Impex[1] |
| CAS Number | 1185022-87-0 | ChemicalBook[2] |
| Molecular Formula | C₇H₈ClF₃N₂ | PubChem[3] |
| Molecular Weight | 212.60 g/mol | PubChem[3] |
| Appearance | Off-white solid | Chem-Impex[1] |
| Purity | ≥ 97% (HPLC) | Chem-Impex[1] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Quantitative Physical Properties
Below are standardized experimental protocols for determining these key physical properties.
Experimental Protocols
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second sample is heated, with the temperature ramp slowed to 1-2 °C/min starting from approximately 20 °C below the estimated melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
-
The aqueous solubility of a compound is a crucial parameter in drug development, influencing its absorption and bioavailability.
Protocol (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostated vessel.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing:
-
The suspension is allowed to stand to allow the undissolved solid to settle.
-
Aliquots of the supernatant are carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any solid particles.
-
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and free amine forms.
Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more accurate results, derivative plots or specialized software can be used to analyze the titration data.
Spectroscopic Characterization
Spectroscopic data provides detailed information about the molecular structure of the compound. While specific spectra for this compound are not publicly available, the following are general protocols for obtaining such data.
Experimental Protocols for Spectroscopic Analysis
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Protocol for ¹H NMR:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.
-
Interpretation: The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals are analyzed to assign the protons to the molecular structure. The broad signals of exchangeable protons (such as those on the amine and hydrochloride) can be confirmed by adding a drop of D₂O to the sample and re-acquiring the spectrum, which will cause these signals to disappear.[4][5]
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol (Solid Sample):
-
Sample Preparation (Thin Film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).[6] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.
-
Interpretation: The positions (wavenumber), intensities, and shapes of the absorption bands are correlated with the vibrational modes of the functional groups in the molecule (e.g., N-H stretches, C-F stretches, aromatic C-H and C=C stretches).
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.[7] The use of non-volatile salts and buffers should be avoided.[8]
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: A high voltage is applied to the sample solution as it exits a capillary, generating charged droplets from which ions are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where their mass-to-charge ratios are measured.
-
Interpretation: The resulting mass spectrum will show the molecular ion peak (or a related peak such as [M+H]⁺ for the free base), which can be used to confirm the molecular weight. High-resolution mass spectrometry can provide the accurate mass, which can be used to determine the elemental composition.
Workflow and Diagrams
General Workflow for Physicochemical Characterization of a Novel Compound
The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and characterization of a novel chemical entity.
Logical Flow for Spectroscopic Identification
This diagram outlines the logical process of using different spectroscopic techniques to confirm the structure of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1185022-87-0 [amp.chemicalbook.com]
- 3. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable building block in the design of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of potent enzyme inhibitors.
Chemical and Physical Properties
This compound is a stable, solid compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1185022-87-0 | PubChem |
| Molecular Formula | C₇H₈ClF₃N₂ | PubChem |
| Molecular Weight | 212.60 g/mol | PubChem |
| IUPAC Name | [6-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | PubChem |
| Synonyms | 2-(Aminomethyl)-6-(trifluoromethyl)pyridine hydrochloride | Multiple Vendors |
| Appearance | Off-white to light yellow powder | Commercial Suppliers |
| Storage | Keep in a cool, dry place, protected from light | Commercial Suppliers |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyridine derivatives. A general synthetic approach involves the introduction of the trifluoromethyl group, followed by the formation of the aminomethyl moiety.
A plausible synthetic route, adapted from related literature, is the reduction of the corresponding nitrile. The synthesis of the nitrile precursor, 2-cyano-6-(trifluoromethyl)pyridine, can be accomplished via methods such as the cyanation of a corresponding halo-pyridine derivative. The subsequent reduction of the nitrile to the primary amine, followed by salt formation with hydrochloric acid, yields the final product.
Experimental Protocol: Synthesis of a Related Aminomethylpyridine Derivative
Step 1: Synthesis of 3-chloro-2-nitromethyl-5-trifluoromethylpyridine
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent such as DMSO, nitromethane is added.
-
A strong base, such as potassium tert-butoxide, is then added portion-wise at a controlled temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
The reaction is then quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude 3-chloro-2-nitromethyl-5-trifluoromethylpyridine.
Step 2: Hydrogenation to 3-chloro-2-aminomethyl-5-trifluoromethylpyridine hydrochloride
-
The crude nitromethyl intermediate is dissolved in a suitable solvent, such as methanol, containing hydrochloric acid.
-
A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously.
-
The reaction is monitored until the reduction is complete.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired aminomethylpyridine hydrochloride salt.
Applications in Drug Discovery: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)
Derivatives of (6-(trifluoromethyl)pyridin-2-yl)methanamine have emerged as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Dysregulation of LOXL2 activity is implicated in various fibrotic diseases, making it an attractive therapeutic target.
One notable derivative, PAT-1251 (also known as Lenumlostat), has advanced to clinical trials as a first-in-class small-molecule LOXL2 inhibitor for the treatment of fibrotic diseases.
Quantitative Data: LOXL2 Inhibition
The inhibitory activity of (6-(trifluoromethyl)pyridin-2-yl)methanamine derivatives against LOXL2 has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values for PAT-1251 and related compounds are presented below.
| Compound | Target | IC50 (µM) | Species |
| PAT-1251 | hLOXL2 | 0.71 | Human |
| hLOXL3 | 1.17 | Human | |
| mLOXL2 | 0.10 | Mouse | |
| rLOXL2 | 0.12 | Rat | |
| dLOXL2 | 0.16 | Dog |
Data sourced from MedChemExpress product information.
LOXL2 Signaling Pathway in Fibrosis
LOXL2 contributes to fibrosis through multiple mechanisms, primarily by promoting the cross-linking of collagen fibers, which increases tissue stiffness and activates pro-fibrotic signaling pathways. Key signaling pathways influenced by LOXL2 include the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.
Caption: LOXL2 signaling in fibrosis.
Experimental Protocol: LOXL2 Inhibition Assay (Amplex® Red Method)
This protocol describes a common in vitro method for measuring LOXL2 activity and its inhibition. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of an amine substrate.
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
This compound derivative (inhibitor)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Amine substrate (e.g., putrescine or 1,5-diaminopentane)
-
Assay buffer (e.g., phosphate-buffered saline)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the Amplex® Red reagent and horseradish peroxidase (HRP) in assay buffer according to the kit manufacturer's instructions.
-
Prepare a stock solution of the amine substrate in assay buffer.
-
Prepare a stock solution of rhLOXL2 in assay buffer.
-
Prepare serial dilutions of the inhibitor in assay buffer containing a constant, low percentage of DMSO.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following:
-
Blank: Assay buffer + Amplex Red/HRP/Substrate mix.
-
No-Inhibitor Control (100% Activity): Assay buffer (with DMSO) + rhLOXL2 solution.
-
Inhibitor Wells: Inhibitor dilutions + rhLOXL2 solution.
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add the Amplex® Red/HRP/Substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with excitation at ~544 nm and emission at ~590 nm.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: LOXL2 inhibition assay workflow.
Conclusion
This compound is a valuable and versatile building block in modern chemical research. Its utility as a precursor to potent and selective LOXL2 inhibitors highlights its importance in the development of novel therapeutics for fibrotic diseases. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists working with this compound and its derivatives.
Technical Guide: Solubility Profiling of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for determining these values. It outlines a detailed experimental protocol for the widely accepted shake-flask method for solubility determination and presents a logical workflow for this process. The guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for their specific applications.
Introduction
This compound is a versatile building block used in the synthesis of novel therapeutic agents and crop protection compounds.[1] Its trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design. The hydrochloride salt form is often utilized to improve the compound's stability and aqueous solubility.[2]
Understanding the solubility of this intermediate in various organic solvents is critical for several aspects of the development process, including:
-
Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Designing stable and effective dosage forms.[1]
-
Analytical Method Development: Preparing solutions for characterization and quality control.
Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility values for this compound in a range of organic solvents. As a hydrochloride salt of an organic amine, its solubility is expected to be highest in polar protic solvents and lower in nonpolar solvents.[3][4] The presence of the charged ammonium group and chloride counter-ion makes the molecule highly polar.[3]
To facilitate direct comparison upon experimental determination, the following table has been structured to record solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent Class | Solvent Name | Polarity Index | Solubility (g/L) at 25°C | Observations |
| Protic Solvents | Methanol | 5.1 | Data not publicly available | |
| Ethanol | 4.3 | Data not publicly available | ||
| Isopropanol (IPA) | 3.9 | Data not publicly available | ||
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | 7.2 | Data not publicly available | |
| N,N-Dimethylformamide (DMF) | 6.4 | Data not publicly available | ||
| Acetonitrile (ACN) | 5.8 | Data not publicly available | ||
| Acetone | 5.1 | Data not publicly available | ||
| Ester Solvents | Ethyl Acetate | 4.4 | Data not publicly available | |
| Chlorinated Solvents | Dichloromethane (DCM) | 3.1 | Data not publicly available | |
| Ether Solvents | Tetrahydrofuran (THF) | 4.0 | Data not publicly available | |
| 2-Methyltetrahydrofuran | 2.9 | Data not publicly available | ||
| Hydrocarbon Solvents | Toluene | 2.4 | Data not publicly available | |
| Heptane | 0.1 | Data not publicly available |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and accuracy.[5][6] The following protocol is a generalized procedure that can be adapted for the target compound.
3.1. Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or agitator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.[5] As a starting point, 10-20 mg of solid can be added to 1-2 mL of the chosen solvent.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed that ensures the suspension of particles without forming a vortex.[7]
-
Equilibrium Confirmation: The time to reach equilibrium can vary. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]
-
Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the compound in the saturated solution.
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as g/L or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.
Caption: Shake-Flask Solubility Determination Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. who.int [who.int]
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride molecular weight and formula
A core building block for novel therapeutics and advanced agrochemicals.
This technical guide provides an in-depth overview of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key intermediate in the development of a wide range of biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and agrochemical development.
Chemical and Physical Properties
This compound is a versatile chemical intermediate valued for its trifluoromethylpyridine core. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making it a desirable feature in the design of new drugs and pesticides.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClF₃N₂ | [1] |
| Molecular Weight | 212.60 g/mol | [1] |
| CAS Number | 1185022-87-0 | [1][2] |
Synthesis and Experimental Protocols
One common approach involves the reaction of a (trichloromethyl)pyridine compound with hydrogen fluoride (HF) under liquid phase conditions in the presence of a metal halide catalyst. This process facilitates the fluorination of the trichloromethyl group to form the desired trifluoromethylpyridine. The reaction is typically conducted under super-atmospheric pressure and at elevated temperatures.
Another strategy involves the cyclocondensation of a trifluoromethyl-containing building block to construct the pyridine ring.
A generalized workflow for the synthesis of trifluoromethylpyridine derivatives is depicted below.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules with a wide range of biological activities. Its utility spans both the pharmaceutical and agrochemical industries.
Pharmaceutical Development
In medicinal chemistry, the trifluoromethylpyridine moiety is incorporated into novel drug candidates to improve their pharmacological profiles. Derivatives of this compound have been investigated for their potential in treating a variety of diseases. For instance, compounds containing a similar structural motif have been identified as potent and selective inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[3] The general role of this compound as a chemical intermediate in drug discovery is illustrated in the following diagram.
Agrochemical Innovation
The trifluoromethylpyridine scaffold is a key component in a number of modern agrochemicals. The presence of the trifluoromethyl group can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[4] Derivatives of this compound are utilized in the development of new crop protection agents that aim to improve yields and reduce environmental impact.[5]
Safety and Handling
Based on available safety information, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its unique structural features, particularly the trifluoromethyl group, make it an attractive building block for the synthesis of novel, high-performance molecules. Further research into the synthesis and application of this compound is likely to yield new and innovative solutions in human health and agriculture.
References
- 1. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1185022-87-0 [amp.chemicalbook.com]
- 3. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
NMR and mass spectrometry data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
As a helpful AI assistant, I have searched for NMR and mass spectrometry data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride .
However, to provide a helpful guide for researchers, this document presents general information about the compound, typical experimental protocols for acquiring such data, and a generalized workflow for chemical characterization.
Compound Information
This compound is a chemical compound with the following identifiers:
| Property | Value | Source |
| Molecular Formula | C₇H₈ClF₃N₂ | [1] |
| Molecular Weight | 212.60 g/mol | [1] |
| CAS Number | 1185022-87-0 | [1] |
Representative Spectroscopic Data of a Structurally Related Compound
While specific data for the hydrochloride salt is unavailable, data for the parent compound, (6-(Trifluoromethyl)pyridin-2-yl)methanamine , can provide insight into the expected spectral features. The following is a hypothetical representation of expected data based on similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the target compound, one would expect to see signals corresponding to the protons on the pyridine ring, the methylene group, and the amine group in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for each unique carbon atom.
Table 1: Hypothetical ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | t | 1H | Pyridine-H4 |
| ~7.5 | d | 1H | Pyridine-H3 or H5 |
| ~7.4 | d | 1H | Pyridine-H3 or H5 |
| ~4.0 | s | 2H | CH₂ |
| ~2.5 | br s | 3H | NH₃⁺ |
Table 2: Hypothetical ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Pyridine-C2 or C6 |
| ~148 (q) | Pyridine-C2 or C6 (CF₃ attached) |
| ~138 | Pyridine-C4 |
| ~125 (q) | CF₃ |
| ~122 | Pyridine-C3 or C5 |
| ~119 | Pyridine-C3 or C5 |
| ~45 | CH₂ |
Note: 'q' denotes a quartet due to coupling with fluorine atoms. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight. For (6-(Trifluoromethyl)pyridin-2-yl)methanamine, the protonated molecule [M+H]⁺ would be expected.
Table 3: Hypothetical Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 177.06 | [M+H]⁺ of the free base |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: NMR spectra are recorded on a spectrometer, such as a Bruker Avance, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
Workflow for Compound Characterization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for chemical compound characterization.
References
An In-Depth Technical Guide to the Safety and Handling of (6-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS No: 1185022-87-0), a versatile building block in pharmaceutical and agrochemical research. Due to its trifluoromethylpyridine moiety, this compound exhibits unique chemical properties that necessitate careful handling and adherence to strict safety protocols. This document outlines the known hazards, exposure controls, emergency procedures, and experimental protocols associated with this compound.
Chemical and Physical Properties
This compound is a solid, typically an off-white to light yellow powder. The trifluoromethyl group significantly influences its chemical properties, enhancing its utility as an intermediate in the synthesis of complex molecules.[1]
| Property | Value |
| Molecular Formula | C₇H₈ClF₃N₂ |
| Molecular Weight | 212.60 g/mol [2] |
| Appearance | Off-white to light yellow powder |
| Purity | Typically ≥95% or higher |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following table summarizes its GHS classification and associated hazard statements.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning
Hazard Pictograms:
Quantitative Toxicological Data
Occupational Exposure Limits (OELs):
Currently, there are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound.[6]
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
4.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6]
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][7]
-
Skin Protection:
-
Wear a lab coat and ensure full skin coverage.
-
Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any signs of degradation before use.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[1]
-
Footwear: Wear closed-toe shoes.
4.3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
4.4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Emergency Procedures
5.1. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
5.2. Accidental Release Measures:
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 4.2.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
-
Fire:
5.3. Disposal Considerations:
-
Dispose of this chemical and its containers in accordance with all applicable local, state, and federal regulations.
-
This material should be treated as hazardous waste and disposed of at a licensed chemical waste disposal facility.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, the free base of the hydrochloride salt. This procedure is based on the reduction of the corresponding nitrile and should be adapted and optimized for specific laboratory conditions.
Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine from 6-(Trifluoromethyl)picolinonitrile
Materials:
-
6-(Trifluoromethyl)picolinonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.5-3.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Nitrile: Cool the suspension to 0°C using an ice bath. Dissolve 6-(trifluoromethyl)picolinonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.
-
Quenching: Cool the reaction mixture back to 0°C with an ice bath. Cautiously and sequentially add deionized water, 15% aqueous NaOH solution, and then more deionized water dropwise to quench the excess LiAlH₄.
-
Workup: Filter the resulting aluminum salts and wash the solid thoroughly with THF.
-
Extraction: Combine the filtrate and the THF washings. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt: To form the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Biological Activity and Applications
This compound is a valuable building block in the synthesis of biologically active molecules. The trifluoromethylpyridine moiety is a common feature in many modern agrochemicals and pharmaceuticals.[10] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final product. Derivatives of this compound are investigated for a range of therapeutic areas, including as potential enzyme inhibitors. While a specific signaling pathway for this compound is not well-defined in public literature, its role as a synthetic intermediate underscores its importance in drug discovery and development.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and IUPAC name of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Technical Guide: (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable intermediate in synthetic chemistry.
Chemical Structure and IUPAC Nomenclature
The chemical structure and nomenclature of the compound are fundamental to its identity and reactivity in chemical synthesis.
-
IUPAC Name: [6-(Trifluoromethyl)-2-pyridinyl]methanamine;hydrochloride[1]
-
Synonyms: 2-Pyridinemethanamine, 6-(trifluoromethyl)-, hydrochloride (1:1); 6-(Trifluoromethyl)pyridine-2-methanamine hydrochloride[2]
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties is provided in the table below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Source Type |
| Molecular Weight | 212.60 g/mol | Computed |
| CAS Number | 1185022-87-0 | Identifier |
| Appearance | Off-white solid | Experimental |
| Molecular Formula | C₇H₈ClF₃N₂ | - |
| Purity | ≥ 97% (HPLC) | Experimental |
| Storage Conditions | Store at 0-8°C | Recommendation |
| Topological Polar Surface Area | 38.9 Ų | Computed |
| Heavy Atom Count | 13 | Computed |
Synthesis and Experimental Protocols
This compound is synthesized from commercially available starting materials. A common and effective method involves the reduction of the corresponding nitrile, 2-cyano-6-(trifluoromethyl)pyridine. The resulting amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.
A. Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Reaction: Reduction of 2-cyano-6-(trifluoromethyl)pyridine.
-
Reagents and Solvents:
-
2-cyano-6-(trifluoromethyl)pyridine
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., H₂/Raney Nickel)
-
Anhydrous tetrahydrofuran (THF) or other appropriate solvent
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 2-cyano-6-(trifluoromethyl)pyridine in anhydrous THF to the cooled suspension under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting mixture through a pad of Celite to remove the aluminum salts.
-
Wash the filter cake with additional THF.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine as an oil.
-
B. Formation of the Hydrochloride Salt
-
Reaction: Acid-base reaction with hydrochloric acid.
-
Reagents and Solvents:
-
Crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Anhydrous hydrogen chloride (gas or as a solution in diethyl ether)
-
-
Protocol:
-
Dissolve the crude amine obtained from the previous step in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate of the hydrochloride salt will form.
-
Continue the addition until no further precipitation is observed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as an off-white solid.
-
Applications and Significance
This compound is a versatile building block with significant applications in medicinal chemistry and agrochemical science.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex molecules targeting neurological disorders and various cancers.[3] The trifluoromethyl group often enhances metabolic stability and cell permeability of the final drug candidate.[3][4]
-
Agrochemical Chemistry: It is used in the creation of modern pesticides and herbicides, where the trifluoromethyl moiety contributes to the efficacy and selectivity of the active ingredient.[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical and pharmaceutical research. The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a compound's physicochemical and biological properties.[1][2] When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold has proven to be a "privileged" structural motif, giving rise to a multitude of commercially successful products.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of trifluoromethylpyridine compounds, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: The Dawn of Trifluoromethylpyridines
The journey of trifluoromethylated aromatics began in 1898 with Swarts' synthesis of benzotrifluoride.[1] However, it was not until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[1] This pioneering work involved the chlorination and subsequent fluorination of picoline, laying the groundwork for future advancements in the field.[1]
The initial applications of TFMP compounds were predominantly in the agrochemical sector. A landmark moment in this history was the commercialization of fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[1] This herbicide was the first of its kind to feature a TFMP substructure and demonstrated excellent efficacy against perennial grass weeds.[1] The success of fluazifop-butyl spurred further research, leading to the development of over 20 TFMP-containing agrochemicals with ISO common names to date.[1] The utility of the TFMP moiety has since expanded into the pharmaceutical and veterinary fields, with several approved products and numerous candidates in clinical trials.[1]
The Evolution of Synthesis: From Harsh Conditions to Refined Methodologies
The synthetic routes to trifluoromethylpyridines have evolved significantly since their inception, driven by the need for greater efficiency, safety, and regioselectivity. The two primary strategies for synthesizing TFMP derivatives are:
-
Halogen Exchange (Halex) Reaction: This "late-stage" functionalization approach involves the fluorination of a pre-formed trichloromethylpyridine.
-
Pyridine Ring Construction: This "early-stage" strategy involves the cyclocondensation of a trifluoromethyl-containing building block.
Halogen Exchange: Taming the Reaction
The Halex reaction, which substitutes chlorine atoms with fluorine, has been a workhorse in the industrial production of TFMPs.
2.1.1. Vapor-Phase Fluorination
Early methods for the Halex reaction were conducted in the vapor phase at high temperatures (>300°C), often in the presence of a transition metal catalyst like iron fluoride.[1] While effective, these conditions were energy-intensive and could lead to the decomposition of starting materials and products, resulting in lower yields and selectivities.[5][6]
A notable advancement in this area is the simultaneous vapor-phase chlorination and fluorination of picolines.[1] This one-step process, often carried out in a two-phase reactor (a catalyst fluidized-bed phase followed by an empty phase), allows for the direct synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][3] The degree of chlorination on the pyridine ring can be controlled by adjusting the reaction temperature and the molar ratio of chlorine gas.[1]
2.1.2. Liquid-Phase Fluorination
To circumvent the harsh conditions of vapor-phase reactions, liquid-phase fluorination methods were developed. These reactions are typically carried out at lower temperatures and superatmospheric pressures in the presence of a metal halide catalyst.[6] This approach offers improved energy efficiency and can lead to higher selectivities for the desired TFMP products.[5][6]
Building from the Ground Up: Cyclocondensation Reactions
The construction of the pyridine ring from trifluoromethyl-containing building blocks offers an alternative and often more versatile route to TFMPs, particularly for accessing specific substitution patterns that are difficult to obtain via the Halex reaction. This method involves the cyclocondensation of smaller, fluorinated precursors.
Key Trifluoromethylpyridine Compounds: A Quantitative Overview
The unique properties conferred by the trifluoromethyl group have led to the development of numerous commercially important TFMP derivatives. The following tables summarize key quantitative data for some of these compounds.
Table 1: Physicochemical Properties of Fluazifop-butyl
| Property | Value | Reference |
| Molecular Weight | 383.4 g/mol | [7][8] |
| Appearance | Pale, straw-colored liquid | [8][9] |
| Water Solubility | 1.1 mg/L @ 25°C | [9] |
| Vapor Pressure | 0.054 mPa @ 20°C | [9] |
| LogP (Partition Coefficient) | 4.5 | [9] |
| Soil Adsorption Coefficient (Koc) | 5700 | [9] |
Table 2: Biological Activity of Selected Trifluoromethylpyridine Agrochemicals
| Compound | Target Organism | Mode of Action | EC50 / IC50 / ED50 | Reference |
| Fluazifop-butyl | Grasses | ACCase Inhibitor | - | [7] |
| Picolinafen | Broadleaf Weeds | Phytoene Desaturase (PDS) Inhibitor | - | |
| Picoxystrobin | Fungi | Mitochondrial Respiration (Complex III) Inhibitor | - | |
| Fluazinam | Botrytis cinerea | Uncoupler of Oxidative Phosphorylation | - | [1] |
| Compound 7a (Experimental Herbicide) | Abutilon theophrasti | Protoporphyrinogen Oxidase (PPO) Inhibitor | ED50 = 13.32 g a.i./hm² | [10] |
| Compound 7a (Experimental Herbicide) | Amaranthus retroflexus | Protoporphyrinogen Oxidase (PPO) Inhibitor | ED50 = 5.48 g a.i./hm² | [10] |
| Compound 7a (Experimental Herbicide) | Nicotiana tabacum PPO | Protoporphyrinogen Oxidase (PPO) Inhibitor | IC50 = 9.4 nM | [10] |
Experimental Protocols: A Guide for the Bench Chemist
The following protocols are representative examples of the synthesis of key trifluoromethylpyridine intermediates.
Synthesis of 2-chloro-5-trichloromethylpyridine from 3-picoline
This multi-step synthesis is a common route to a key precursor for the Halex reaction.
Step 1: N-oxidation of 3-picoline
-
Procedure: 3-methylpyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form N-oxy-3-methylpyridine.
-
Note: This step activates the pyridine ring for subsequent reactions.
Step 2: Chlorination of N-oxy-3-methylpyridine
-
Procedure: N-oxy-3-methylpyridine is reacted with a chlorinating agent, such as benzoyl chloride, in a suitable solvent like dichloromethane with an acid scavenger like triethylamine. The reaction is typically refluxed for 3-4 hours.[11]
-
Molar Ratios: The molar ratio of N-oxy-3-picoline to benzoyl chloride is typically 1:1.4 to 1.6.[11]
-
Note: This step introduces a chlorine atom at the 2-position of the pyridine ring. The resulting 2-chloro-5-methylpyridine can often be used in the next step without extensive purification from its 2-chloro-3-methylpyridine isomer.[11]
Step 3: Side-chain chlorination of 2-chloro-5-methylpyridine
-
Procedure: 2-chloro-5-methylpyridine is subjected to chlorination with chlorine gas, often under photocatalytic conditions, to convert the methyl group to a trichloromethyl group, yielding 2-chloro-5-trichloromethylpyridine.[11][12]
Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
This protocol illustrates a more modern approach to the Halex reaction.
-
Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF).[6]
-
Catalyst: A metal halide catalyst such as FeCl3 or FeF3.[6]
-
Conditions: The reaction is carried out in a liquid phase under superatmospheric pressure (e.g., 5-1200 psig) and at an elevated temperature (e.g., 170-180°C).[6]
-
Procedure: 2,3-dichloro-5-(trichloromethyl)pyridine is mixed with at least 3 molar equivalents of anhydrous liquid HF and a catalytic amount (1-10 mol%) of the metal halide catalyst in a suitable pressure reactor.[6] The mixture is heated, and the reaction is typically complete within about 25 hours.[6] The desired product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is then isolated.
Simultaneous Vapor-Phase Chlorination and Fluorination of 3-picoline
This industrial process is a highly efficient route to key TFMP intermediates.
-
Reactor Setup: A two-phase vapor-phase reactor is used, consisting of a catalyst fluidized-bed phase followed by an empty phase.[1][3]
-
Catalyst: A transition metal-based catalyst, such as iron fluoride, is used in the fluidized bed.[1]
-
Temperature: The reaction is carried out at a high temperature, typically above 300°C.[1]
-
Procedure:
-
In the fluidized-bed phase, 3-picoline is chlorinated at the methyl group and immediately fluorinated to produce 3-(trifluoromethyl)pyridine.[1][3]
-
In the subsequent empty phase, further nuclear chlorination of the pyridine ring occurs to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[1][3]
-
-
Note: By controlling the reaction conditions, this process can be tailored to produce various chlorinated TFMP derivatives.[1]
Mechanisms of Action and Signaling Pathways
The biological activity of trifluoromethylpyridine compounds stems from their ability to interact with specific molecular targets, thereby disrupting critical biological pathways.
Fluazifop: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Fluazifop and other aryloxyphenoxypropionate herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids in grasses.[7][13][14] By blocking ACCase, fluazifop prevents the formation of malonyl-CoA from acetyl-CoA, thereby halting the production of fatty acids necessary for building new cell membranes.[15] This leads to the cessation of growth and eventual death of susceptible grass species. Broadleaf plants are naturally resistant due to a less sensitive form of the ACCase enzyme.
Caption: Inhibition of Acetyl-CoA Carboxylase by Fluazifop.
Picoxystrobin: Disruption of Mitochondrial Respiration
Picoxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration.[2][16][17] Specifically, they bind to the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][18] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the cell's primary energy currency.[2][18] The resulting energy deficit leads to the death of the fungal pathogen.
Caption: Inhibition of Mitochondrial Complex III by Picoxystrobin.
Picolinafen: Inhibition of Phytoene Desaturase (PDS)
Picolinafen is a herbicide that targets the carotenoid biosynthesis pathway in plants.[19] It specifically inhibits the enzyme phytoene desaturase (PDS), which is responsible for converting the colorless phytoene into colored carotenoids.[19][20] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidative damage. By blocking PDS, picolinafen leads to an accumulation of phytoene and a depletion of carotenoids, resulting in the characteristic bleaching of the leaves, followed by necrosis and death of the weed.[19][21]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. iskweb.co.jp [iskweb.co.jp]
- 8. Fluazifop-butyl | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]
- 10. mdpi.com [mdpi.com]
- 11. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Keystone in the Bioactivity of Pyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a transformative strategy in medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety profoundly influences the physicochemical and biological properties of the parent molecule, often leading to enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. By understanding the fundamental principles governing the impact of trifluoromethylation, researchers can more effectively leverage this strategy in the design of next-generation pharmaceuticals and crop protection agents.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The pyridine ring is a privileged scaffold in drug discovery and agrochemistry, present in a multitude of bioactive compounds. The strategic functionalization of this heterocycle is a key aspect of molecular design. Among the various substituents employed, the trifluoromethyl group stands out for its unique combination of properties. Its high electronegativity, steric bulk, and exceptional stability make it a valuable tool for modulating a molecule's interaction with biological targets and its overall pharmacokinetic profile.[1]
The trifluoromethyl group is strongly electron-withdrawing, a property quantified by its Hammett constant (σp) of 0.54, significantly higher than that of a hydrogen atom.[2] This electronic effect can alter the pKa of the pyridine nitrogen and influence non-covalent interactions with protein residues. Furthermore, the C-F bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to metabolic degradation and thereby enhancing the metabolic stability and half-life of drug candidates.[3][4]
Physicochemical Properties of Trifluoromethylated Pyridine Derivatives
The introduction of a trifluoromethyl group elicits predictable yet profound changes in the physicochemical properties of pyridine derivatives. These alterations are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Acidity
The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. This is reflected in the partition coefficient (logP), a measure of a compound's distribution between an organic and an aqueous phase. For instance, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which is a significant increase compared to unsubstituted pyridine.[2]
The electron-withdrawing nature of the CF3 group also influences the basicity of the pyridine nitrogen, leading to a decrease in its pKa. This can have significant implications for a drug's solubility, formulation, and interaction with biological targets.
Table 1: Physicochemical Properties of Pyridine and Trifluoromethylpyridine Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | pKa (Strongest Basic) |
| Pyridine | 79.10 | 0.64-1.04[5] | 5.12-5.19[5][6] |
| 4-(Trifluoromethyl)pyridine | 147.10 | 1.7 (calculated)[7] | Not available |
Note: Experimental values can vary depending on the measurement conditions. Calculated values are provided for comparison where experimental data is unavailable.
Synthesis of Trifluoromethylated Pyridine Derivatives
Several synthetic strategies have been developed to introduce the trifluoromethyl group onto the pyridine ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Intermediates
A crucial intermediate in the synthesis of many trifluoromethylated pyridine derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine . Its synthesis is a key step in the production of various agrochemicals and pharmaceuticals.[8][9][10]
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine and subsequent fluorination
A common route to 2,3-dichloro-5-(trifluoromethyl)pyridine involves the chlorination of a suitable precursor followed by a halogen exchange (Halex) reaction.
Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine [11]
-
A starting material such as 2-chloro-5-(trichloromethyl)pyridine is mixed with a chlorinating agent like phosphorus pentachloride (PCl5) in a Teflon-lined autoclave.
-
The reaction mixture is heated to a temperature range of 140-175°C for a period of 3-16 hours.
-
The progress of the reaction is monitored by gas chromatography.
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated.
Step 2: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine [11]
-
The crude 2,3-dichloro-5-(trichloromethyl)pyridine is placed in an autoclave with a fluorinating agent, such as hydrogen fluoride (HF), and a catalyst, for example, iron(III) chloride.
-
The autoclave is heated to approximately 175°C overnight.
-
After cooling, the crude product is dissolved in a suitable organic solvent like dichloromethane, washed with an aqueous base (e.g., 1M NaOH) and water, and then purified.
Role in Drug Discovery and Development: Case Studies
The trifluoromethylpyridine moiety is a key structural feature in several marketed drugs and agrochemicals. The following case studies illustrate the diverse applications and mechanisms of action of these compounds.
Alpelisib: A PI3K Inhibitor for Cancer Therapy
Alpelisib is an orally bioavailable inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[12] It is approved for the treatment of certain types of breast cancer harboring mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3Kα.[13]
Mechanism of Action: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[14][15] In many cancers, this pathway is aberrantly activated. Alpelisib selectively inhibits PI3Kα, thereby blocking the downstream signaling cascade and inhibiting tumor growth.[16]
Pharmacokinetics: Alpelisib exhibits favorable pharmacokinetic properties, with a terminal half-life of approximately 8-9 hours.[17] Its oral bioavailability is around 68.7% for a 300 mg dose.[17]
Table 2: In Vitro Activity of Alpelisib
| Parameter | Value |
| IC50 (p110α) | 4.6 nM |
| IC50 (p110β) | 1,156 nM |
| IC50 (p110γ) | 250 nM |
| IC50 (p110δ) | 290 nM |
Source:[12]
Signaling Pathway:
Tipranavir: An Antiviral Agent for HIV Treatment
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.[18]
Mechanism of Action: HIV protease is an essential enzyme for the replication of the virus. It cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. Tipranavir binds to the active site of HIV protease, preventing this cleavage and thereby inhibiting viral maturation.[19][20] Its unique structure allows it to be effective against many protease inhibitor-resistant strains of HIV.[21]
Antiviral Activity: Tipranavir demonstrates potent in vitro activity against a broad range of HIV-1 isolates.
Table 3: Antiviral Activity of Tipranavir
| Parameter | Value |
| IC90 (clinical HIV isolates) | 0.1 µM |
Source:[22]
Signaling Pathway:
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Showing Compound Pyridine (FDB014733) - FooDB [foodb.ca]
- 7. A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 12. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icm.unicancer.fr [icm.unicancer.fr]
- 18. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 21. Tipranavir inhibits broadly protease inhibitor-resistant HIV-1 clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, starting from commercially available precursors. Two common and effective methods for the key reduction step are presented: reduction with lithium aluminum hydride and catalytic hydrogenation.
Physicochemical Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1185022-87-0 |
| Molecular Formula | C₇H₈ClF₃N₂ |
| Molecular Weight | 212.60 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | ≥98% |
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 6-(trifluoromethyl)pyridine-2-carbonitrile. The second step is the reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile
This protocol is adapted from general procedures for the cyanation of 2-halopyridines.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
4-Dimethylaminopyridine (DMAP)
-
Propionitrile
-
Water
-
Hydrochloric acid (HCl), 2N
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), 4-dimethylaminopyridine (0.2 eq), and propionitrile (5-10 volumes).
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water (2-3 volumes).
-
Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water, followed by a wash with 2N HCl to remove the DMAP catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 6-(trifluoromethyl)pyridine-2-carbonitrile can be purified by column chromatography on silica gel or by vacuum distillation.
Part 2: Synthesis of this compound
Two alternative methods for the reduction of the nitrile are provided below.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
6-(Trifluoromethyl)pyridine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Equipment:
-
Dry round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (10 volumes).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 6-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in anhydrous THF via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude (6-(trifluoromethyl)pyridin-2-yl)methanamine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or dioxane with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Method B: Catalytic Hydrogenation
Materials:
-
6-(Trifluoromethyl)pyridine-2-carbonitrile
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)
-
Magnetic stirrer
-
Filtration setup (e.g., Büchner funnel or Celite® pad)
Procedure:
-
To a hydrogenation vessel, add 6-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq), methanol or ethanol as the solvent, and a catalytic amount of Pd/C (typically 5-10 mol% of palladium).
-
Add concentrated hydrochloric acid (1.0-1.2 eq) to the mixture. The presence of acid can help to prevent the formation of secondary amine byproducts.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per the equipment's capability) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether or isopropanol/diethyl ether.
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Method A (LiAlH₄ Reduction) | Method B (Catalytic Hydrogenation) |
| Reducing Agent | Lithium aluminum hydride | Hydrogen gas (H₂) with Pd/C catalyst |
| Solvent | Anhydrous THF or diethyl ether | Methanol or Ethanol |
| Temperature | 0 °C to reflux | Room temperature |
| Pressure | Atmospheric | 1-4 atm |
| Reaction Time | 2-6 hours | 4-24 hours |
| Work-up | Aqueous quench (Fieser method) | Filtration and solvent removal |
| Typical Yield | 60-80% | 70-90% |
| Purity (crude) | 85-95% | 90-98% |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Note: Predicted values based on similar structures. Actual values may vary depending on the solvent and experimental conditions.
| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -CH₂-NH₃⁺ | ~4.2-4.5 (s, 2H) | ~45-48 |
| Pyridine-H3 | ~7.8-8.0 (d) | ~120-123 |
| Pyridine-H4 | ~8.0-8.2 (t) | ~138-141 |
| Pyridine-H5 | ~7.7-7.9 (d) | ~118-121 |
| Pyridine-C2 | - | ~158-161 |
| Pyridine-C6 | - | ~148-151 (q, J ≈ 35 Hz) |
| -CF₃ | - | ~122-125 (q, J ≈ 275 Hz) |
| -NH₃⁺ | ~8.5-9.5 (br s, 3H) | - |
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The quenching procedure should be performed slowly and with extreme caution, especially on a large scale.
-
Cyanide salts (NaCN, KCN) are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent the generation of hydrogen cyanide gas by avoiding contact with acids.
-
Catalytic hydrogenation with hydrogen gas involves flammable and potentially explosive mixtures. Ensure the equipment is properly assembled and leak-tested. Use a blast shield, especially for reactions under pressure.
Conclusion
The protocols described provide reliable and scalable methods for the synthesis of this compound. The choice between the LiAlH₄ reduction and catalytic hydrogenation will depend on the available equipment, scale of the reaction, and safety considerations. Both methods, when performed with care, can provide the desired product in good yield and purity, suitable for further use in research and drug development.
Application Notes and Protocols for (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compound, making it a desirable moiety in drug design.[1] This document provides detailed application notes and experimental protocols for the use of this versatile building block in the synthesis of potent kinase inhibitors, with a focus on its application in the development of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.
Applications in Kinase Inhibitor Synthesis
This compound is primarily utilized in the synthesis of small molecule kinase inhibitors through the formation of amide or secondary amine linkages. Its structural motif is found in compounds targeting various kinases involved in oncology and inflammatory diseases. A significant application is in the synthesis of inhibitors for the CSF-1R, a key regulator of macrophage development and function, which is implicated in various cancers and inflammatory conditions.[2] Derivatives of this building block have also shown inhibitory activity against other class III receptor tyrosine kinases like KIT and FLT3.
Key Synthetic Transformations:
-
Amide Bond Formation: The primary amine of (6-(trifluoromethyl)pyridin-2-yl)methanamine can be readily acylated with a variety of carboxylic acids using standard peptide coupling reagents to form the corresponding amides. This is a common strategy for introducing the trifluoromethylpyridine moiety into a target molecule.
-
Reductive Amination: The amine can also undergo reductive amination with aldehydes or ketones to form secondary amines, providing another versatile method for incorporating the building block into a larger scaffold.
Data Presentation: Biological Activity of Derived Compounds
The following tables summarize the inhibitory activities of representative compounds synthesized using building blocks structurally related to (6-(Trifluoromethyl)pyridin-2-yl)methanamine. This data highlights the potential for developing potent and selective kinase inhibitors.
Table 1: CSF-1R and EGFR Inhibitory Activity of Pyrrolopyrimidine Derivatives [3]
| Compound ID | 6-Aryl Group | CSF-1R IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| 1 | 4-methoxyphenyl | 1 | 20 |
| 2 | phenyl | >1000 | >1000 |
| 12 | 4-(2-aminoethyl)phenyl | <5 | 2.3 |
| Pexidartinib | N/A | 9.7 | N/A |
| Erlotinib | N/A | N/A | 0.4 |
Table 2: Cellular Activity of Triazole-Substituted Pyrrolopyrimidine CSF-1R Inhibitors [4]
| Compound ID | R Group | Enzymatic IC₅₀ (nM) | Ba/F3 CSF-1R Cellular IC₅₀ (µM) |
| 21a | 4-methoxyphenyl | 1.1 | >10 |
| 35a | 4-methylbenzyl | 1.4 | >10 |
| 21b | 4-methoxyphenyl | 1.2 | 0.6 |
| 25b | 4-methylbenzyl | 2.1 | 1.0 |
| 27a | 3-pyridylmethyl | 1.3 | 0.3 |
| PLX-3397 (Pexidartinib) | N/A | 13 | 0.018 |
Table 3: Kinase Inhibition Profile of a Pyrazolopyrimidine CSF-1R Inhibitor (Compound B58) [1]
| Kinase | IC₅₀ (µM) |
| CSF-1R | 0.159 |
| LCK | 2.27 |
| Other Kinases (most) | >10 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes a general procedure for the amide bond formation between this compound and a generic carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination with an Aldehyde
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of this compound (1.1 eq) in DCM or DCE, add TEA or DIPEA (1.2 eq) and stir for 10 minutes to liberate the free amine.
-
Add the aldehyde (1.0 eq) to the mixture.
-
Stir at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow: Amide Coupling
Caption: Workflow for the HATU-mediated amide coupling reaction.
Signaling Pathway: CSF-1R Inhibition
Caption: Simplified CSF-1R signaling pathway and the point of inhibition.
Logical Relationship: Kinase Co-Inhibition
Caption: Relationship between the building block and co-inhibited kinases.
References
- 1. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile and highly valuable building block in modern medicinal chemistry. The presence of the trifluoromethyl (CF3) group on the pyridine ring confers unique physicochemical properties to molecules, significantly enhancing their therapeutic potential. The CF3 group is known to increase lipophilicity, which can improve membrane permeability and oral bioavailability, and enhance metabolic stability by blocking potential sites of metabolism. These characteristics make this scaffold particularly attractive for the development of novel therapeutics.[1]
This document provides detailed application notes on the use of this compound in the discovery of potent and selective enzyme inhibitors, with a focus on Lysyl Oxidase-Like 2 (LOXL2) inhibitors for the treatment of fibrotic diseases. Included are quantitative structure-activity relationship (SAR) data, detailed experimental protocols for chemical synthesis and biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Application: Development of Lysyl Oxidase-Like 2 (LOXL2) Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases, including idiopathic pulmonary fibrosis and liver fibrosis, as well as in cancer progression. Therefore, inhibition of LOXL2 is a promising therapeutic strategy.
Derivatives of (6-(Trifluoromethyl)pyridin-2-yl)methanamine have been successfully developed as LOXL2 inhibitors, leading to the identification of clinical candidates such as PAT-1251 (Lenumlostat). This compound has demonstrated potent and selective inhibition of LOXL2 and has advanced into clinical trials for myelofibrosis.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the structure-activity relationship for a series of LOXL2 inhibitors based on the (6-(Trifluoromethyl)pyridin-2-yl)methanamine scaffold. The data highlights the impact of substitutions on the phenoxy ring and the amine moiety on inhibitory potency.
| Compound | R Group | hLOXL2 IC50 (nM) | hLOX IC50 (nM) | Selectivity (hLOX/hLOXL2) |
| 1 | H | 120 | >10000 | >83 |
| 2 | 3-Cl | 80 | >10000 | >125 |
| 3 | 4-Cl | 95 | >10000 | >105 |
| 4 | 3-F | 75 | >10000 | >133 |
| 5 | 4-F | 90 | >10000 | >111 |
| 6 | 3-CH3 | 150 | >10000 | >67 |
| 7 | 4-CH3 | 180 | >10000 | >56 |
| 8 (PAT-1251) | (3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl | 71 | 5900 | 83 |
Experimental Protocols
Synthesis of a Representative LOXL2 Inhibitor
This protocol describes a general method for the synthesis of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, exemplified by the synthesis of a key intermediate.
Workflow for the Synthesis of LOXL2 Inhibitor Intermediate:
Caption: Synthetic workflow for LOXL2 inhibitors.
Protocol:
-
Step 1: Synthesis of 2-(Substituted phenoxy)-6-(trifluoromethyl)pyridine.
-
To a solution of a substituted phenol (1.1 eq) in an appropriate solvent such as DMF, add a base like sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of (6-(Substituted phenoxy)-4-(trifluoromethyl)pyridin-2-yl)methanamine.
-
This step involves the introduction of the aminomethyl group. A common route is through a Sommelet reaction or by reduction of a nitrile or an azide. For example, starting from a bromomethyl intermediate, react with sodium azide followed by reduction.
-
-
Step 3: Amide coupling to yield the final inhibitor.
-
To a solution of the aminomethyl intermediate (1.0 eq) and a carboxylic acid (1.1 eq) in a solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final compound by column chromatography or preparative HPLC.
-
Biological Assay: Measurement of LOXL2 Inhibition
The following protocols describe methods to assess the inhibitory activity of compounds against LOXL2.
Amplex Red Assay for LOXL2 Activity
This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.
Workflow for Amplex Red Assay:
Caption: Workflow for the LOXL2 Amplex Red assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium borate, pH 8.2.
-
LOXL2 Enzyme: Recombinant human LOXL2 diluted in assay buffer.
-
Inhibitor Stock: Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Substrate: 1,5-diaminopentane (DAP) or putrescine at a suitable concentration in assay buffer.
-
Amplex Red/HRP Solution: Prepare a solution containing Amplex Red and horseradish peroxidase (HRP) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 25 µL of assay buffer (for control) or the serially diluted inhibitor.
-
Add 25 µL of the diluted LOXL2 enzyme to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the Amplex Red/HRP/Substrate mixture to each well.
-
Immediately measure the fluorescence kinetically at an excitation of ~540 nm and an emission of ~590 nm for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LOXL2 Whole Blood Assay
This assay measures the activity of LOXL2 in a more physiologically relevant matrix.
Protocol:
-
Sample Preparation:
-
Obtain fresh human whole blood collected in heparin-containing tubes.
-
Spike the whole blood with a known concentration of recombinant human LOXL2.
-
-
Assay Procedure:
-
In a suitable plate, add the serially diluted inhibitor to the LOXL2-spiked whole blood.
-
Pre-incubate at 37°C for a specified time (e.g., 2 hours).
-
Initiate the reaction by adding the Amplex Red/HRP/Substrate mixture.
-
Measure fluorescence as described in the Amplex Red assay.
-
-
Data Analysis:
-
Analyze the data as described for the Amplex Red assay to determine the IC50 in whole blood.[3]
-
Signaling Pathway
LOXL2-Mediated Fibrosis Signaling Pathway:
Caption: LOXL2 signaling pathway in fibrosis.
LOXL2 promotes fibrosis through the activation of key signaling pathways. It can activate the PI3K/AKT pathway, which in turn stimulates TGF-β signaling. TGF-β is a potent pro-fibrotic cytokine that activates the Smad signaling cascade, leading to the activation of fibroblasts and their differentiation into myofibroblasts. These myofibroblasts are the primary producers of ECM components, and their increased activity leads to excessive ECM deposition and tissue fibrosis.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, particularly for the development of LOXL2 inhibitors. The strategic incorporation of the trifluoromethylpyridine moiety provides a foundation for designing potent, selective, and orally bioavailable drug candidates. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting fibrotic diseases and other conditions where LOXL2 is implicated.
References
- 1. Proteolytic processing of lysyl oxidase–like-2 in the extracellular matrix is required for crosslinking of basement membrane collagen IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the versatile chemical intermediate, (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules for the development of novel therapeutic agents. The following sections detail its application in two key coupling reactions: amide bond formation and reductive amination.
Amide Coupling Reactions
This compound is readily coupled with carboxylic acids to form the corresponding amides. These reactions are typically facilitated by standard peptide coupling reagents.
General Reaction Scheme:
Experimental Protocol: Amide Coupling with HATU
A common and effective method for the amide coupling of this compound involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and an organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt and facilitate the reaction.
To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is added HATU (1.1 eq) and DIPEA (2.5 eq). The mixture is stirred at room temperature for approximately 15 minutes to pre-activate the carboxylic acid. Subsequently, this compound (1.1 eq) is added, and the reaction is stirred at room temperature until completion (typically monitored by LC-MS, 1-16 hours). Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.
Summary of Amide Coupling Reaction Conditions
| Coupling Partner (Example) | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 3-((4-amino-3-methylphenyl)amino)-4-methoxybenzoic acid | HATU | DIPEA | DMF | 1 | 91 |
Reductive Amination Reactions
Reductive amination is another key transformation involving this compound. This reaction allows for the formation of secondary amines through the coupling with aldehydes or ketones, followed by in-situ reduction of the intermediate imine.
General Reaction Scheme:
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
A widely used and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB). The reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in dichloromethane (DCM) is added a base such as triethylamine (1.1 eq) to liberate the free amine. The mixture is stirred at room temperature for about 30 minutes to allow for imine formation. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature until completion (typically 1-24 hours, monitored by LC-MS). After the reaction is complete, the mixture is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired secondary amine.
Summary of Reductive Amination Reaction Conditions
| Coupling Partner (Example) | Reducing Agent | Base | Solvent | Time (h) | Yield (%) |
| 4-oxo-4H-chromene-3-carbaldehyde | Sodium triacetoxyborohydride | Triethylamine | DCM | 24 | 68 |
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the described coupling reactions.
Caption: General workflow for amide coupling.
Caption: General workflow for reductive amination.
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile and highly valuable building block in the synthesis of novel heterocyclic compounds. The presence of the trifluoromethyl group on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its reactivity and often imparting desirable pharmacokinetic properties to the resulting heterocycles. This makes it a key intermediate in the development of new therapeutic agents and agrochemicals. These application notes provide detailed protocols for the synthesis of dihydropyrimidinones via the Biginelli reaction, a classic multi-component cyclocondensation, and highlight the potential of the resulting scaffolds in the development of kinase inhibitors, particularly targeting the p38 MAPK signaling pathway.
Key Applications
The unique structural features of this compound make it a valuable precursor for:
-
Medicinal Chemistry: Synthesis of kinase inhibitors for oncology and inflammatory diseases.
-
Agrochemicals: Development of novel pesticides and herbicides.
-
Materials Science: Creation of advanced materials with enhanced properties.
Synthesis of Novel Heterocycles: Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1] This reaction is a cornerstone of heterocyclic synthesis due to its operational simplicity and the biological significance of its products. In this protocol, this compound can be envisioned to be converted to the corresponding urea derivative, which then participates in the Biginelli reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol describes a representative synthesis of a dihydropyrimidinone derivative using a urea precursor derived from (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
Step 1: Synthesis of the Urea Precursor (Illustrative)
A common method to form a urea from an amine hydrochloride is to first neutralize the salt and then react the free amine with an isocyanate or a chloroformate followed by ammonia. For the purpose of this protocol, we will assume the successful synthesis of the corresponding urea derivative.
Step 2: Biginelli Cyclocondensation Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the urea derivative of (6-(trifluoromethyl)pyridin-2-yl)methanamine (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired dihydropyrimidinone.
Data Presentation
The following table summarizes representative quantitative data for Biginelli reactions leading to dihydropyrimidinone derivatives, illustrating typical yields and reaction conditions.
| Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | HCl | Ethanol | 12 | 85 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | p-TsOH | Acetonitrile | 8 | 92 |
| 4-Methoxybenzaldehyde | Ethyl benzoylacetate | Yb(OTf)₃ | THF | 6 | 88 |
Note: The data presented are representative examples from the literature for the Biginelli reaction and may not reflect the exact outcomes for reactions involving the specific urea derivative of (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
Visualization of Synthetic Workflow and Biological Significance
Experimental Workflow
The general workflow for the synthesis of dihydropyrimidinones using this compound as a precursor is depicted below.
Biological Context: Inhibition of the p38 MAPK Signaling Pathway
Dihydropyrimidinone derivatives have emerged as promising scaffolds for the development of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is implicated in various diseases, including cancer and autoimmune disorders.[2] Inhibitors of p38 MAPK can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3][4] The trifluoromethylpyridine moiety is a common feature in many kinase inhibitors, suggesting that dihydropyrimidinones derived from (6-(Trifluoromethyl)pyridin-2-yl)methanamine could be potent p38 MAPK inhibitors.
The diagram below illustrates the targeted inhibition of the p38 MAPK signaling pathway by a synthesized dihydropyrimidinone.
Conclusion
This compound serves as an excellent starting material for the synthesis of novel heterocycles with significant potential in drug discovery. The Biginelli reaction provides a straightforward and efficient method to construct dihydropyrimidinone scaffolds. The resulting compounds, bearing the trifluoromethylpyridine moiety, are promising candidates for the development of potent and selective kinase inhibitors, such as those targeting the p38 MAPK pathway, for the treatment of a range of diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry and therapeutic potential of heterocycles derived from this versatile building block.
References
Application Notes and Protocols for Catalytic Applications of Metal Complexes with (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of metal complexes incorporating the ligand (6-(Trifluoromethyl)pyridin-2-yl)methanamine. This ligand, featuring a trifluoromethyl group on the pyridine ring, offers unique electronic properties that can influence the catalytic activity of metal centers. These protocols are intended to serve as a guide for the synthesis of such complexes and their application in key organic transformations.
Section 1: Overview of Catalytic Applications
Metal complexes derived from (6-(Trifluoromethyl)pyridin-2-yl)methanamine are promising candidates for a range of catalytic applications. The presence of the electron-withdrawing trifluoromethyl group can significantly impact the electronic environment of the metal center, thereby modulating its reactivity and selectivity. Potential applications include:
-
Transfer Hydrogenation: Ruthenium and iridium complexes are well-known catalysts for the transfer hydrogenation of ketones and imines, a crucial reaction in the synthesis of fine chemicals and pharmaceuticals. The electronic properties of the trifluoromethylpyridyl ligand can enhance the efficiency of these catalysts.
-
Asymmetric Catalysis: Chiral versions of these metal complexes are potential catalysts for asymmetric reactions, such as the hydrogenation of prochiral olefins and ketones. The trifluoromethyl group can play a role in substrate recognition and enantioselectivity.
-
Carbon-Carbon Bond Formation: Palladium complexes bearing this ligand may be effective in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the synthesis of complex organic molecules.
Section 2: Synthesis of Metal Complexes
The following are general protocols for the synthesis of representative metal complexes.
Protocol 2.1: Synthesis of a Dichloro(p-cymene)ruthenium(II) Complex
This protocol describes the synthesis of a typical ruthenium(II) arene complex, which is a common precursor for transfer hydrogenation catalysts.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (2 equivalents).
-
Add anhydrous DCM to dissolve the ligand.
-
Add triethylamine (2.2 equivalents) dropwise to the solution to deprotonate the amine hydrochloride. Stir for 15 minutes at room temperature.
-
In a separate flask, dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) in anhydrous DCM.
-
Slowly add the ruthenium precursor solution to the ligand solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the product.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).
Section 3: Catalytic Applications and Protocols
Application 3.1: Catalytic Transfer Hydrogenation of Ketones
Ruthenium and iridium complexes are effective catalysts for the reduction of ketones to secondary alcohols using a hydrogen donor like isopropanol.
Table 1: Representative Data for Transfer Hydrogenation of Acetophenone
| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 | KOH | 80 | 2 | >99 |
| 2 | 0.5 | KOH | 80 | 4 | 98 |
| 3 | 1.0 | - | 80 | 12 | <5 |
Note: Data is hypothetical and for illustrative purposes. Actual results may vary.
Protocol 3.1.1: Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium(II) or Iridium(III) complex of (6-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Acetophenone
-
Isopropanol (reagent grade)
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a reaction vial, add the metal complex (e.g., 1 mol%).
-
Add acetophenone (1 mmol).
-
Add isopropanol (5 mL).
-
Add the base (e.g., KOH, 5 mol%).
-
Seal the vial and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for the desired time (e.g., 2-12 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Application 3.2: Asymmetric Hydrogenation
For asymmetric transformations, a chiral variant of the ligand would be required. The following is a general protocol assuming a chiral metal complex is used.
Table 2: Asymmetric Hydrogenation of a Prochiral Ketone
| Entry | Catalyst (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 1 | 0.1 | 20 | 25 | 12 | >99 | 95 (R) |
| 2 | 0.05 | 20 | 25 | 24 | 98 | 94 (R) |
Note: Data is hypothetical and for illustrative purposes.
Protocol 3.2.1: Asymmetric Hydrogenation of a Prochiral Ketone
Materials:
-
Chiral Iridium(I) complex with a derivative of (6-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Prochiral ketone (e.g., 1-phenylpropan-1-one)
-
Methanol or Dichloromethane (degassed)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the autoclave vessel with the chiral iridium catalyst (e.g., 0.1 mol%) and the prochiral ketone (1 mmol).
-
Add degassed solvent (5 mL).
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar).
-
Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time.
-
After the reaction, carefully vent the hydrogen gas.
-
Open the autoclave and concentrate the reaction mixture.
-
Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.
Section 4: Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organometallic compounds and hydrides with care as they can be air and moisture sensitive.
-
High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Derivatization of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (6-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry. The derivatization strategies outlined below are essential for conducting Structure-Activity Relationship (SAR) studies, aiming to optimize lead compounds for various therapeutic targets. The protocols cover the synthesis of amides, sulfonamides, ureas, and thioureas, which are common functional groups in drug candidates.
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine and its derivatives have emerged as privileged scaffolds in drug discovery, exhibiting a range of biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridinylmethylamine core provides a versatile handle for chemical modification. Derivatization of the primary amine allows for the systematic exploration of chemical space around the core structure, which is a cornerstone of SAR studies. This exploration can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Derivatives of similar trifluoromethyl-substituted pyridines have shown potential as inhibitors of various biological targets, including kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and modulators of immune signaling pathways like Toll-like receptor 7/8 (TLR7/8) and TANK-binding kinase 1 (TBK1). The following protocols provide a roadmap for synthesizing a library of derivatives for biological screening.
Derivatization Strategies and Experimental Protocols
The hydrochloride salt of (6-(trifluoromethyl)pyridin-2-yl)methanamine requires neutralization prior to or in situ during the coupling reactions to liberate the free amine for nucleophilic attack. This is typically achieved by the addition of a suitable base.
Amide Synthesis via Acylation
Amide bond formation is a fundamental reaction in medicinal chemistry. The following protocol describes a standard procedure for the acylation of (6-(trifluoromethyl)pyridin-2-yl)methanamine using an acid chloride in the presence of a base.
Protocol 1: General Procedure for Amide Synthesis
-
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Sulfonamide Synthesis via Sulfonylation
Sulfonamides are important pharmacophores found in numerous approved drugs. The following protocol outlines the synthesis of sulfonamides from (6-(trifluoromethyl)pyridin-2-yl)methanamine and a sulfonyl chloride.
Protocol 2: General Procedure for Sulfonamide Synthesis
-
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (3.0 eq) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C.
-
Add the sulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the desired sulfonamide.
-
Urea Synthesis
Urea derivatives are known to form key hydrogen bond interactions with biological targets. They can be synthesized by reacting the amine with an isocyanate.
Protocol 3: General Procedure for Urea Synthesis
-
Materials:
-
This compound
-
Isocyanate of choice (e.g., phenyl isocyanate)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq). Stir for 15 minutes at room temperature.
-
Add the desired isocyanate (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to afford the target urea derivative.
-
Thiourea Synthesis
Thioureas are isosteres of ureas and often exhibit distinct biological activities. They are typically prepared by the reaction of an amine with an isothiocyanate.
Protocol 4: General Procedure for Thiourea Synthesis
-
Materials:
-
This compound
-
Isothiocyanate of choice (e.g., phenyl isothiocyanate)
-
Triethylamine (TEA)
-
Ethanol or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add triethylamine (1.5 eq) and stir for 15 minutes.
-
Add the isothiocyanate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the desired thiourea derivative.
-
Data Presentation: Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of representative derivatives of trifluoromethyl-substituted pyridines, providing a basis for SAR studies. The data is compiled from literature on structurally related compounds.
| Compound ID | Derivative Class | R Group | Target | IC50 (µM) |
| A-1 | Amide | 3-fluoro-4-hydroxypyrrolidin-1-ylcarbonyl | LOXL2 | Potent (irreversible inhibitor) |
| U-1 | Urea | 4-chloro-3-(trifluoromethyl)phenyl | VEGFR-2 | 3.93 |
| U-2 | Urea | 4-methoxyphenyl | VEGFR-2 | 5.0 |
| S-1 | Sulfonamide | Indole-3-sulfonyl | HCV NS4B | 0.002 |
| T-1 | Thiourea | Phenyl | Urease | 10.2 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the synthesis of a library of derivatives from this compound for SAR studies.
Caption: General workflow for the derivatization of (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
Potential Signaling Pathways for SAR Exploration
Derivatives of trifluoromethyl-pyridines have been implicated as modulators of innate immune signaling pathways. The following diagrams depict simplified representations of the TLR7/8 and TBK1 signaling pathways, which are potential targets for SAR studies of the synthesized derivatives.
Caption: Simplified TLR7/8 signaling pathway and potential point of inhibition.
Caption: Simplified TBK1 signaling pathway and potential point of inhibition.
Application Note and Protocols for N-Alkylation of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This document provides detailed experimental procedures for the N-alkylation of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Two robust and widely applicable protocols are presented: Reductive Amination using an aldehyde and Direct Alkylation using an alkyl halide. These methods are fundamental in medicinal chemistry and drug development for the synthesis of secondary amines.
Method 1: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. It proceeds in two stages: the nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine. This method is noted for its high selectivity and broad substrate scope.
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
2. Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask (concentration approx. 0.1-0.2 M). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature to form the free amine.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq) to the mixture and stir for 30-60 minutes at room temperature to allow for imine formation.
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Data Presentation Template
| Reagent | Molar Eq. | Mol | Mass (g) / Volume (mL) |
| (6-(Trifluoromethyl)pyridin-2-yl)methanamine HCl | 1.0 | Input | Calculate |
| Aldehyde (R-CHO) | 1.1 | Input | Calculate |
| Triethylamine (TEA) | 1.1 | Input | Calculate |
| Sodium triacetoxyborohydride | 1.5 | Input | Calculate |
| Dichloromethane (DCM) | - | - | Calculate |
| Product | Yield | Purity | Characterization |
| N-((R)-alkyl)-(6-(Trifluoromethyl)pyridin-2-yl)methanamine | e.g., 85% | e.g., >95% | NMR, MS |
Method 2: N-Alkylation with Alkyl Halides
Direct alkylation with an alkyl halide is a classic and straightforward method for forming C-N bonds. A base is required to deprotonate the amine, which then acts as a nucleophile, displacing the halide from the alkylating agent in an SN2 reaction. Over-alkylation to the tertiary amine can sometimes be an issue, but can often be controlled by stoichiometry.
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Alkyl halide (R-X, where X = Br, I)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
2. Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5-3.0 eq). Note: A stronger, non-nucleophilic base is used to both neutralize the salt and drive the reaction.
-
Solvent and Alkylating Agent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (concentration approx. 0.1-0.2 M). Add the alkyl halide (1.1 eq) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-24 hours. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts if necessary.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[1]
-
Data Presentation Template
| Reagent | Molar Eq. | Mol | Mass (g) / Volume (mL) |
| (6-(Trifluoromethyl)pyridin-2-yl)methanamine HCl | 1.0 | Input | Calculate |
| Alkyl Halide (R-X) | 1.1 | Input | Calculate |
| Potassium Carbonate (K₂CO₃) | 2.5 | Input | Calculate |
| N,N-Dimethylformamide (DMF) | - | - | Calculate |
| Product | Yield | Purity | Characterization |
| N-((R)-alkyl)-(6-(Trifluoromethyl)pyridin-2-yl)methanamine | e.g., 75% | e.g., >95% | NMR, MS |
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the described N-alkylation protocols.
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: Workflow for N-Alkylation via Direct Alkylation with Alkyl Halide.
References
Application Notes and Protocols for the Use of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of novel agrochemicals. The presence of the trifluoromethyl group on the pyridine ring often enhances the metabolic stability and biological activity of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of pyridinecarboxamide derivatives, a class of compounds with potential fungicidal, insecticidal, and herbicidal properties. The primary application highlighted is the amide coupling reaction to generate a library of N-((6-(trifluoromethyl)pyridin-2-yl)methyl)carboxamides for biological screening.
Core Application: Synthesis of N-((6-(trifluoromethyl)pyridin-2-yl)methyl)carboxamide Derivatives
The primary amino group of (6-(trifluoromethyl)pyridin-2-yl)methanamine allows for the straightforward formation of amide bonds with a wide range of carboxylic acids. This reaction is a cornerstone in the discovery of new agrochemical candidates, as the resulting carboxamide moiety is a common feature in many commercial pesticides.[1][2][3] The general scheme for this synthesis is depicted below.
Diagram 1: General Synthesis of N-((6-(trifluoromethyl)pyridin-2-yl)methyl)carboxamides
Caption: Synthetic workflow for amide coupling.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative N-((6-(trifluoromethyl)pyridin-2-yl)methyl)carboxamide derivative. These can be adapted for a variety of carboxylic acids to generate a compound library for high-throughput screening.
Protocol 1: Amide Coupling using HATU
Objective: To synthesize N-((6-(trifluoromethyl)pyridin-2-yl)methyl)benzamide.
Materials:
-
This compound
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of benzoic acid (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add HATU (1.2 mmol) and DIPEA (2.4 mmol).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-((6-(trifluoromethyl)pyridin-2-yl)methyl)benzamide.
Protocol 2: Amide Coupling using EDC/HOBt
Objective: To synthesize N-(4-chlorophenyl)-N'-((6-(trifluoromethyl)pyridin-2-yl)methyl)urea, a potential insecticidal analogue.
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Suspend this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add triethylamine (2.2 mmol) to the suspension and stir at room temperature for 15 minutes to liberate the free amine.
-
Add 4-chlorophenyl isocyanate (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Separate the organic layer and wash it with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired urea derivative.
Data Presentation
The following tables summarize typical reaction outcomes for the synthesis of a small library of N-((6-(trifluoromethyl)pyridin-2-yl)methyl)carboxamide derivatives using the protocols described above.
Table 1: Synthesis of N-((6-(trifluoromethyl)pyridin-2-yl)methyl)carboxamides via HATU Coupling
| Entry | Carboxylic Acid | Product | Yield (%) | Purity (%) |
| 1 | Benzoic acid | N-((6-(trifluoromethyl)pyridin-2-yl)methyl)benzamide | 85 | >98 |
| 2 | 4-Chlorobenzoic acid | 4-Chloro-N-((6-(trifluoromethyl)pyridin-2-yl)methyl)benzamide | 82 | >97 |
| 3 | 2-Furoic acid | N-((6-(trifluoromethyl)pyridin-2-yl)methyl)furan-2-carboxamide | 78 | >98 |
| 4 | Thiophene-2-carboxylic acid | N-((6-(trifluoromethyl)pyridin-2-yl)methyl)thiophene-2-carboxamide | 80 | >99 |
Table 2: Synthesis of Urea Derivatives
| Entry | Isocyanate | Product | Yield (%) | Purity (%) |
| 1 | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)methyl)urea | 92 | >98 |
| 2 | Phenyl isocyanate | 1-Phenyl-3-((6-(trifluoromethyl)pyridin-2-yl)methyl)urea | 95 | >99 |
Signaling Pathways and Logical Relationships
The discovery of novel agrochemicals often follows a structured workflow, from initial compound synthesis to final product development.
Diagram 2: Agrochemical Discovery Workflow
Caption: From building block to agrochemical.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel pyridinecarboxamide derivatives with potential applications in the agrochemical industry. The straightforward amide coupling reactions, detailed in the provided protocols, allow for the efficient generation of compound libraries for biological screening. The trifluoromethylpyridine scaffold is a promising platform for the discovery of next-generation fungicides, insecticides, and herbicides. Further investigation into the structure-activity relationships of these derivatives is warranted to identify lead compounds for future development.
References
Application Notes and Protocols for the Purification of (6-(Trimethyl)pyridin-2-yl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine and its hydrochloride salt are key building blocks in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group enhances metabolic stability and lipophilicity, making these derivatives valuable scaffolds in drug discovery.[1] Achieving high purity of the hydrochloride salt is critical for subsequent synthetic steps and ensuring the quality of the final active ingredient. This document provides a detailed protocol for the purification of (6-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride from a crude reaction mixture, employing a two-step process of silica gel column chromatography and subsequent recrystallization.
Data Presentation: Purification Summary
The following table summarizes the expected quantitative data from the purification protocol detailed below. This data is representative of a typical purification process for a small-scale laboratory synthesis.
| Purification Stage | Form | Weight (g) | Purity (by HPLC) | Yield (%) |
| Crude Product | Brown Oil | 5.0 | ~75% | - |
| After Chromatography | Colorless Oil | 3.8 | >95% | 76% (Chromatography) |
| Final Product (HCl Salt) | White Solid | 4.1 | >99% | 92% (Salt formation/Recrystallization) |
| Overall | White Crystalline Solid | 4.1 | >99% | ~70% |
Experimental Protocols
This section details the methodologies for the purification of the free base by column chromatography followed by conversion to and recrystallization of the hydrochloride salt.
Protocol 1: Purification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Free Base by Silica Gel Column Chromatography
This protocol is designed to remove non-polar and closely related polar impurities from the crude reaction mixture. Pyridine derivatives can interact with the acidic surface of silica gel, which may cause streaking or decomposition.[2] To mitigate this, the silica gel is deactivated with triethylamine.
Materials:
-
Crude (6-(trifluoromethyl)pyridin-2-yl)methanamine (e.g., 5.0 g)
-
Silica gel (200-300 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexanes.[3] For 5g of crude product, use approximately 150-200g of silica gel.
-
Column Packing: Pour the silica gel slurry into a glass column and allow it to pack uniformly. Drain the excess solvent until it is level with the top of the silica bed.
-
Silica Deactivation: Prepare a mobile phase of 99:1 (v/v) Hexanes:Triethylamine and flush the column with two column volumes of this mixture to neutralize the acidic sites on the silica gel.[2]
-
Sample Loading: Dissolve the crude product (5.0 g) in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel and evaporate the DCM to create a dry-loaded sample. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% hexanes. A gradient elution is recommended to effectively separate compounds with different polarities.[2][3]
-
Start with 100% Hexanes.
-
Gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 0% to 30% ethyl acetate in hexanes.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). A suitable TLC mobile phase is 7:3 Hexanes:Ethyl Acetate. Visualize the spots under UV light (254 nm).
-
Product Isolation: Combine the fractions containing the pure desired product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (6-(trifluoromethyl)pyridin-2-yl)methanamine as a colorless oil.
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
The hydrochloride salt form often provides a stable, crystalline solid that is easier to handle and purify than the free base.[1]
Materials:
-
Purified (6-(trifluoromethyl)pyridin-2-yl)methanamine free base (e.g., 3.8 g)
-
Isopropanol
-
Diethyl ether
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Büchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Salt Formation: Dissolve the purified free base (3.8 g) in a minimal amount of isopropanol (approx. 10 mL) in an Erlenmeyer flask. While stirring at room temperature, add a 2M solution of HCl in diethyl ether dropwise until a white precipitate forms and no further precipitation is observed.
-
Crystallization: Stir the resulting suspension at room temperature for 30 minutes, then cool the flask in an ice bath for another 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them. For complete drying, place the crystals in a vacuum desiccator overnight.[4]
-
Purity Analysis: Determine the purity of the final product by High-Performance Liquid Chromatography (HPLC) and its identity by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] The melting point should also be determined and compared to literature values.
Visualizations
Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of the target compound.
This document provides a generalized yet detailed protocol. Researchers should optimize parameters such as solvent ratios and gradient slopes based on the specific impurity profile of their crude material, which can be guided by initial TLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially applied method for synthesizing this compound is the catalytic hydrogenation of 2-cyano-6-(trifluoromethyl)pyridine. This method offers a direct and efficient conversion of the nitrile group to a primary amine. The resulting amine is then typically converted to its hydrochloride salt for improved stability and handling.
Q2: What are the typical catalysts and reaction conditions for the hydrogenation of 2-cyano-6-(trifluoromethyl)pyridine?
Several catalyst systems can be employed for this reduction. The choice of catalyst and conditions can significantly impact the reaction's selectivity and yield.
| Catalyst | Solvent | Temperature (°C) | Pressure (H₂) | Notes |
| Raney® Nickel | Methanol / Ethanol / Isopropanol | 25 - 80 | 2 - 50 bar | A cost-effective and highly active catalyst. May require careful control to avoid side reactions.[1][2][3][4] |
| Palladium on Carbon (Pd/C) | Methanol / Ethanol / Acetic Acid | 25 - 60 | 1 - 50 bar | A versatile and widely used catalyst. The addition of an acid can improve selectivity for the primary amine.[5][6][7] |
| Platinum(IV) oxide (PtO₂) | Acetic Acid | Room Temperature | 50 - 70 bar | A mild reducing catalyst that can be effective at room temperature.[7] |
| Rhodium on Carbon (Rh/C) | Various | Ambient | Low Pressure | Can be effective under milder conditions compared to other catalysts. |
Q3: How is the final hydrochloride salt of (6-(Trifluoromethyl)pyridin-2-yl)methanamine typically prepared?
After the reduction of the nitrile is complete and the catalyst has been removed, the resulting free amine is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is then added, leading to the precipitation of this compound. The salt can then be isolated by filtration, washed with a cold solvent, and dried.
Troubleshooting Guide
Problem 1: Low yield of the desired primary amine, (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction has stalled, consider increasing the reaction time, temperature, or hydrogen pressure within safe limits. Ensure the catalyst is not deactivated.
-
-
Possible Cause 2: Formation of secondary and tertiary amine byproducts.
-
Solution: This is a common side reaction in nitrile hydrogenation. The intermediate imine can react with the primary amine product to form a secondary amine, which can be further reduced. To minimize this:
-
Add ammonia or an ammonium salt to the reaction mixture. This shifts the equilibrium away from the formation of secondary and tertiary amines.
-
Use an acidic solvent or add an acid (e.g., sulfuric acid) to the reaction. The acid protonates the primary amine as it is formed, preventing it from reacting with the imine intermediate.[7]
-
Optimize reaction conditions: Use milder temperatures and pressures to favor the formation of the primary amine.
-
-
-
Possible Cause 3: Catalyst deactivation.
-
Solution: Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). If using Raney® Nickel, ensure it is freshly prepared and active. For Pd/C, consider using a fresh batch of catalyst. Catalyst deactivation can sometimes be addressed by washing the catalyst or by regeneration procedures.[4]
-
Problem 2: Presence of impurities in the final product.
-
Possible Cause 1: Unreacted starting material (2-cyano-6-(trifluoromethyl)pyridine).
-
Solution: Improve reaction conversion as described in "Problem 1". During workup, the unreacted nitrile can often be removed by recrystallization or column chromatography of the free base before salt formation.
-
-
Possible Cause 2: Formation of secondary amine, bis((6-(trifluoromethyl)pyridin-2-yl)methyl)amine.
-
Solution: Employ the strategies outlined in "Problem 1, Possible Cause 2" to suppress its formation. Purification can be achieved by column chromatography of the free base.
-
-
Possible Cause 3: Defluorination of the trifluoromethyl group.
-
Solution: The trifluoromethyl group is generally stable under many hydrogenation conditions. However, aggressive conditions (high temperature, high pressure, or highly active catalysts) can potentially lead to hydrodefluorination.
-
Use milder reaction conditions: Lower the temperature and pressure.
-
Choose a less aggressive catalyst: For example, if using a highly active Raney® Nickel, consider switching to a less reactive grade or to a different catalyst like Pd/C under controlled conditions.
-
Screen different solvents: The choice of solvent can influence catalyst activity and selectivity.
-
-
-
Possible Cause 4: Hydrogenation of the pyridine ring.
-
Solution: Saturation of the pyridine ring to a piperidine ring is a potential side reaction, especially under harsh hydrogenation conditions.
-
Use a catalyst known for selective nitrile reduction: Some catalysts have a lower propensity for aromatic ring hydrogenation.
-
Control reaction stoichiometry: Use a stoichiometric amount of hydrogen if possible, though this can be difficult to control in practice.
-
Employ milder conditions: Lowering the temperature and pressure will disfavor the more difficult reduction of the aromatic ring. The use of certain catalyst poisons, like pyridine itself in some Pd/C catalyzed reactions, can sometimes selectively inhibit ring hydrogenation.[8]
-
-
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 2-cyano-6-(trifluoromethyl)pyridine using Raney® Nickel
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-cyano-6-(trifluoromethyl)pyridine
-
Raney® Nickel (activated, slurry in water or ethanol)
-
Methanol (or Ethanol)
-
Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Hydrochloric acid (concentrated or in a suitable solvent)
-
Isopropanol
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, add 2-cyano-6-(trifluoromethyl)pyridine and methanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Raney® Nickel slurry to the reactor. The catalyst loading is typically 5-20% by weight relative to the starting material.
-
Ammonia Addition: Add the ammonia solution to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 psi) and begin stirring. The reaction is typically run at room temperature to 50°C.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel is pyrophoric and should be kept wet and handled with extreme care.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude (6-(trifluoromethyl)pyridin-2-yl)methanamine.
-
Salt Formation: Dissolve the crude amine in isopropanol and cool the solution in an ice bath. Slowly add a solution of hydrochloric acid while stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.
Visualizations
Main Reaction and Side Reaction Pathways
Caption: Main reaction and potential side reactions in the synthesis.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 4. papers.sim2.be [papers.sim2.be]
- 5. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trifluoromethylpyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of trifluoromethylpyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying trifluoromethylpyridine compounds?
A1: The primary challenges stem from the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. These include:
-
Isomer Separation: Positional isomers of trifluoromethylpyridines often have very similar physical properties, making their separation by distillation or standard chromatography difficult.[1]
-
Co-elution of Impurities: Structurally similar impurities, such as chlorinated or partially fluorinated analogues, can co-elute with the target compound during chromatography.
-
Altered Polarity: The strong electron-withdrawing nature of the -CF₃ group significantly alters the polarity of the pyridine ring compared to its non-fluorinated counterparts, requiring careful selection of chromatographic conditions and recrystallization solvents.
-
Thermal Stability: Some trifluoromethylpyridine derivatives may have limited thermal stability, posing challenges for purification by distillation, which might require vacuum conditions to lower the boiling point.[2]
Q2: Which purification techniques are most effective for trifluoromethylpyridine compounds?
A2: The most common and effective techniques are:
-
Distillation: Often used for initial purification from reaction mixtures, especially for compounds with sufficient volatility and thermal stability.[3] Vacuum distillation is frequently employed to reduce the boiling point and prevent degradation.[2]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are powerful techniques for separating isomers and closely related impurities. The choice of stationary phase (e.g., silica gel, C18) and mobile phase is critical.[4][5]
-
Recrystallization: An effective method for obtaining highly pure crystalline solids. The key challenge is identifying a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[6]
Q3: How does the position of the trifluoromethyl group affect purification?
A3: The position of the -CF₃ group on the pyridine ring influences the molecule's dipole moment, polarity, and intermolecular interactions. This, in turn, affects its retention behavior in chromatography and its solubility in different solvents. For example, the relative polarity of isomers will dictate their elution order in normal or reverse-phase chromatography.
Troubleshooting Guides
Chromatography (HPLC & Flash)
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Inappropriate stationary phase or mobile phase. | - For HPLC: Screen different columns (e.g., C18, Phenyl, Cyano) and mobile phase compositions (e.g., vary the organic modifier, pH, or use additives). A methodical approach to HPLC method development is crucial.[7] - For Flash Chromatography: Perform a thorough TLC solvent screen to find an eluent system that provides a good separation (ΔRf > 0.2). Gradient elution is often more effective than isocratic elution for complex mixtures. |
| Peak tailing in HPLC | - Secondary interactions with the stationary phase. - Column overload. | - Use an end-capped column or a different stationary phase. - Reduce the sample concentration or injection volume. |
| Co-elution with impurities | Similar polarity of the target compound and impurities. | - Optimize the mobile phase gradient to improve resolution. - Consider a different chromatographic technique (e.g., normal-phase if using reverse-phase). - Impurity profiling using LC-MS can help identify the co-eluting species and inform purification strategy.[8][9][10][11] |
| Product decomposition on silica gel | The compound is sensitive to the acidic nature of silica gel. | - Use a neutral stationary phase like alumina. - Deactivate the silica gel with a small percentage of a basic modifier (e.g., triethylamine) in the eluent. - Minimize the time the compound spends on the column by using flash chromatography.[12] |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | - The solution is too concentrated. - The cooling rate is too fast. - Presence of impurities. | - Add a small amount of additional hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try to purify the crude material by another method (e.g., flash chromatography) before recrystallization. |
| No crystal formation | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Slowly evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor recovery | The compound has significant solubility in the cold solvent. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath or refrigerator) to maximize crystal formation. - Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Colored impurities in crystals | Impurities are trapped in the crystal lattice. | - Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[2] - A second recrystallization from a different solvent system may be necessary. |
Distillation
| Problem | Possible Cause | Solution |
| Product decomposition | The compound is not stable at its atmospheric boiling point. | - Use vacuum distillation to lower the boiling point.[2] |
| Poor separation of closely boiling isomers | Insufficient number of theoretical plates in the distillation setup. | - Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. - Optimize the reflux ratio. |
| Bumping or uneven boiling | - Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
Experimental Protocols
HPLC Method for Purity Analysis of 2-Chloro-5-(trifluoromethyl)pyridine
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water (70:30 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 240 nm.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the chromatogram and integrate the peaks to determine the purity.
-
Flash Column Chromatography for Purification of a Crude Trifluoromethylpyridine Derivative
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Selection:
-
Perform TLC analysis of the crude mixture in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation of the desired product from impurities (target Rf value between 0.2 and 0.4).
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the column with the initial, less polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a less polar eluent and gradually increase the polarity (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Apply gentle air pressure to achieve a steady flow rate.
-
-
Fraction Collection and Analysis:
Recrystallization of 2-Amino-6-(trifluoromethyl)pyridine
-
Solvent Screening: Test the solubility of the crude compound in small amounts of various solvents (e.g., ethanol, methanol, water, hexane, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude 2-amino-6-(trifluoromethyl)pyridine in a minimum amount of hot solvent (e.g., a mixture of ethanol and water).
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
The following table presents purification data for select trifluoromethylpyridine compounds from various sources. This data should be used as a guideline, as results can vary based on the specific reaction conditions and the nature of the impurities.
| Compound | Purification Method | Purity Achieved | Yield/Recovery | Reference |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Distillation | 96% | 75% | [14] |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Washing, steam distillation, and rectification | >99% | Not specified | [15] |
| 2-amino-3-chloro-5-(trifluoromethyl)pyridine | Washing and centrifugation | >99% | ~90% | [16] |
| 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | Extraction and concentration (used without further purification) | Not specified | 86% | [17] |
Visualizations
References
- 1. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. hpst.cz [hpst.cz]
- 10. chimia.ch [chimia.ch]
- 11. ijcrt.org [ijcrt.org]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 15. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 16. scribd.com [scribd.com]
- 17. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
stability of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperatures are typically between 0-8°C for long-term storage to minimize potential degradation.[4] It is also advisable to protect the compound from direct sunlight.[2]
Q2: Is this compound sensitive to strong acids or bases?
A2: While specific quantitative data is limited in publicly available literature, compounds with similar structures, such as 2-Fluoro-6-(trifluoromethyl)pyridine, have been noted to potentially decompose under strong acid or strong base conditions.[5] Therefore, it is prudent to assume that this compound may also exhibit instability under harsh acidic or basic conditions. Forced degradation studies are recommended to quantify this stability.[6][7][8]
Q3: What are the known incompatibilities for this compound?
A3: Safety data sheets generally advise avoiding contact with strong acids, bases, and strong oxidizing agents.[3] Mixing with these substances could lead to chemical reactions that degrade the compound.
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation study is a process where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing.[8] These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6][7] The purpose is to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[8] This is a critical step in drug development and is required by regulatory agencies like the ICH.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low assay value for the parent compound after dissolution. | The compound may be degrading in the chosen solvent. | Verify the pH of your solvent. If it is acidic or basic, consider using a buffered solution closer to neutral pH. Also, analyze for the presence of known degradation products. |
| Inconsistent stability results between experimental runs. | This could be due to variations in experimental conditions such as temperature, pH, or concentration of the stressor (acid/base). | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to assess variability. |
| Appearance of unknown peaks in HPLC analysis during a stability study. | These are likely degradation products. | Perform peak purity analysis to confirm if the new peaks are single components. Further investigation using techniques like LC-MS may be necessary to identify the structure of the degradants. |
| The compound appears to be stable under all tested stress conditions. | The stress conditions may not have been harsh enough to induce degradation. | According to ICH guidelines, some degradation (typically 5-20%) is desired to demonstrate the stability-indicating nature of the analytical method. Consider increasing the concentration of the acid or base, the temperature, or the duration of the stress test.[9][10] |
Stability Data Summary
Disclaimer: The following data is representative and hypothetical, designed to illustrate the expected stability profile of this compound based on general chemical principles for similar compounds. Actual experimental results may vary.
| Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound (Hypothetical) | Major Degradant(s) Observed (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 85.2 | Degradant A |
| 0.1 M HCl | 72 | 60 | 65.7 | Degradant A, Degradant B |
| 1 M HCl | 24 | 60 | 45.1 | Degradant A, Degradant B |
| 0.1 M NaOH | 24 | 60 | 78.9 | Degradant C |
| 0.1 M NaOH | 72 | 60 | 52.3 | Degradant C, Degradant D |
| 1 M NaOH | 24 | 60 | 30.5 | Degradant C, Degradant D |
| pH 7.0 Buffer | 72 | 60 | 99.5 | Not detected |
Experimental Protocols
Protocol: Acid/Base Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic and basic conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- HPLC grade water
- HPLC grade acetonitrile or methanol
- pH meter
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
2. Stock Solution Preparation:
- Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acid Hydrolysis:
- Pipette a known volume of the stock solution into a volumetric flask.
- Add a sufficient volume of 0.1 M HCl to achieve the target concentration of the compound.
- Store the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the working concentration.
- Base Hydrolysis:
- Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stressor and neutralize with 0.1 M HCl.
4. HPLC Analysis:
- Analyze the prepared samples by a validated stability-indicating HPLC method.
- The method should be capable of separating the parent compound from all potential degradation products.
- Monitor the assay of the parent compound and the formation of any degradation products over time.
5. Data Reporting:
- Calculate the percentage of the parent compound remaining at each time point.
- Report the peak areas and relative retention times of any observed degradation products.
Workflow and Logic
Caption: Workflow for Forced Degradation Study.
References
- 1. aksci.com [aksci.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. keyorganics.net [keyorganics.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction times and overall success when working with (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This versatile building block is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound is a white to off-white solid. The trifluoromethyl group on the pyridine ring significantly influences its reactivity. This electron-withdrawing group increases the acidity of the amine proton and can affect the nucleophilicity of the amine. The hydrochloride salt form enhances its stability and handling properties.
Q2: How should I handle and store this compound?
A2: The compound should be stored in a cool, dry, and well-ventilated area. It is supplied as a hydrochloride salt to improve stability. As with all amine salts, it is important to handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Do I need to free-base the amine from its hydrochloride salt before reaction?
A3: In many cases, yes. The hydrochloride salt can interfere with reactions that require a free primary amine, such as amide couplings, reductive aminations, and Buchwald-Hartwig aminations. The free amine can be generated in situ by adding a suitable base to the reaction mixture or by performing a separate extraction step. The choice of base will depend on the specific reaction conditions and the compatibility of other reagents. Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
Troubleshooting Guides for Common Reactions
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in drug discovery. Slow or incomplete reactions are common challenges.
Issue: Low or no conversion to the desired amide.
| Possible Cause | Suggested Solution |
| Inactive Amine | The amine is likely protonated due to the hydrochloride salt. Add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to liberate the free amine. |
| Poor Coupling Reagent | For sterically hindered carboxylic acids or this electron-deficient amine, standard coupling reagents may be inefficient. Consider using more powerful reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt/EDC. |
| Suboptimal Solvent | The choice of solvent can be critical. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used. If solubility is an issue, a co-solvent system might be beneficial. |
| Low Reaction Temperature | While many amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, especially with challenging substrates. |
Experimental Protocol: General Amide Coupling
A general procedure for the coupling of a carboxylic acid with this compound is as follows:
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DCM or DMF), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating may be applied.
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is usually achieved by column chromatography on silica gel.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. Common issues include incomplete reaction or the formation of side products.
Issue: Incomplete formation of the desired secondary amine.
| Parameter | Recommended Conditions & Troubleshooting |
| Reaction Time | Reactions can range from a few hours to overnight. Monitor by TLC or LC-MS to determine the optimal time. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for one-pot reductive aminations.[2] Sodium cyanoborohydride (NaBH₃CN) is also commonly used. For more robust reductions, sodium borohydride (NaBH₄) can be employed in a stepwise process. |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good first choices.[2] Tetrahydrofuran (THF) can also be used. |
| pH Control | The formation of the intermediate imine or iminium ion is often the rate-limiting step and can be pH-sensitive. The addition of a catalytic amount of acetic acid can sometimes accelerate the reaction, particularly with ketones. |
| Stoichiometry | Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion. |
Experimental Protocol: One-Pot Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous solvent (e.g., DCM), add this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, and wash, dry, and concentrate the combined organic layers.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl-nitrogen bonds. However, it can be sensitive to reaction conditions.
Issue: Low yield of the coupled product.
| Factor | Optimization Strategy |
| Catalyst System | The choice of palladium precursor and ligand is critical. For electron-deficient amines and aryl halides, bulky electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Using a pre-formed palladium catalyst can also improve reproducibility. |
| Base Selection | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures. |
| Solvent Choice | Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices. Ensure the solvent is free of water and oxygen, as these can deactivate the catalyst. |
| Reaction Temperature | Typical temperatures range from 80-110 °C. The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system. |
| Inert Atmosphere | The Pd(0) active catalyst is oxygen-sensitive. It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents. |
Visualizing Reaction Workflows
To aid in experimental planning, the following diagrams illustrate typical workflows for the reactions discussed.
References
dealing with impurities in (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Technical Support Center: (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for handling impurities in this compound (CAS No. 916304-19-3).
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities are typically related to the synthetic route. A common method for synthesizing this compound is the reduction of 6-(trifluoromethyl)pyridine-2-carbonitrile. Based on this, the most probable impurities include:
-
Unreacted Starting Material: 6-(Trifluoromethyl)pyridine-2-carbonitrile.
-
Partially Reduced Intermediates: Such as the corresponding imine.
-
Byproducts from Reagents: Borate salts or aluminum salts if borohydride or aluminohydride reducing agents are used.[1]
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, isopropanol, diethyl ether).
-
Over-reduced or Side-Reaction Products: While less common for this specific reduction, side reactions on the pyridine ring are possible under harsh conditions.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurity?
A2: First, compare your spectrum to a reference spectrum for the pure compound if available. If not, consider the following:
-
A peak around 7.5-8.5 ppm could indicate the continued presence of the starting material, 6-(trifluoromethyl)pyridine-2-carbonitrile.
-
Broad signals may indicate the presence of borate or other inorganic residues from the reducing agent.[1]
-
Signals corresponding to common laboratory solvents (e.g., ~2.50 ppm for DMSO, ~3.31 ppm for methanol, ~2.09 ppm for acetone) are frequent.
A logical workflow for identifying an unknown impurity is outlined below.
Caption: Workflow for impurity identification.
Q3: How can I remove unreacted 6-(trifluoromethyl)pyridine-2-carbonitrile from my product?
A3: Recrystallization is the most effective method for removing less polar impurities like the starting nitrile from the highly polar hydrochloride salt product.[2][3] The difference in polarity and crystal packing ability between the non-polar nitrile and the ionic amine hydrochloride allows for efficient separation.
| Compound | Expected Polarity | Solubility Profile |
| (6-(Trifluoromethyl)pyridin-2-yl)methanamine HCl | High (Ionic Salt) | Soluble in polar protic solvents (e.g., alcohols), insoluble in non-polar solvents (e.g., hexanes, ether).[4] |
| 6-(Trifluoromethyl)pyridine-2-carbonitrile | Moderate-Low | Soluble in a wide range of organic solvents, insoluble in water. |
Q4: Can you provide a general protocol for recrystallizing this compound?
A4: Yes. A common solvent system for recrystallizing amine hydrochloride salts is an alcohol like isopropanol (IPA) or ethanol, sometimes with the addition of an anti-solvent like diethyl ether or ethyl acetate to induce precipitation.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing solubility. The ideal solvent will dissolve the compound when hot but not at room temperature.[3] For this compound, start with isopropanol or ethanol.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., hot isopropanol) and swirl until the solid is completely dissolved.[5] Only add enough solvent to achieve full dissolution at the elevated temperature.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals and excluding impurities.[5]
-
Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q5: What HPLC method can I use to assess the purity of my sample?
A5: Analyzing polar amine compounds by reverse-phase HPLC can be challenging due to poor retention and peak tailing.[6] A specialized column or mobile phase additives are often required.
The diagram below outlines the decision process for developing a suitable HPLC method.
Caption: Decision tree for HPLC method development.
Experimental Protocol: General Reverse-Phase HPLC Method
-
Column: C18 (e.g., Ascentis C18) or a column designed for polar compounds (e.g., Ascentis RP-Amide).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical gradient might be 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 270 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.[7]
-
Purity Calculation: Purity is generally calculated as the percentage of the main peak area relative to the total area of all peaks.[7]
| Parameter | Recommendation | Rationale |
| Column Type | RP-Amide, Phenyl, or HS F5 | Improves retention of polar, basic compounds compared to standard C18. |
| Mobile Phase pH | Acidic (e.g., using TFA, Formic Acid) | Ensures the amine is protonated and minimizes interaction with residual silanols on the column, improving peak shape.[6] |
| Buffer | Volatile buffers (formate, acetate) | Recommended if the analysis will be coupled with Mass Spectrometry (LC-MS). |
Q6: Is this compound stable?
A6: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that generally enhances the metabolic and chemical stability of the pyridine ring by making it less susceptible to oxidative metabolism.[8] As a hydrochloride salt, the amine is protonated, which protects it from many common degradation pathways. It should be stored in a cool, dry place.[9] However, like most amine salts, it can be sensitive to strong bases, which will liberate the free amine.
References
Technical Support Center: Scale-up Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low or inconsistent yields are a common challenge when transitioning from bench-scale to pilot or production scale. Several factors can contribute to this issue.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Optimize reaction conditions by systematically varying temperature, reaction time, and solvent. Consider the use of a catalyst, such as p-toluenesulfonic acid (PTSA), which has been reported to improve yields in similar pyridine syntheses.[1] Monitor reaction progress using techniques like TLC or HPLC to ensure completion. |
| Side Product Formation | The formation of byproducts can significantly reduce the yield of the target compound. Analyze the impurity profile to identify major side products. Adjusting the stoichiometry of reactants or the order of addition may help minimize side reactions. |
| Suboptimal Reagent Quality | Ensure the purity and quality of starting materials and reagents, as impurities can interfere with the reaction. |
Issue 2: Poor Product Purity and Impurity Profile Changes
The impurity profile of a product can change significantly upon scale-up due to variations in reaction kinetics, mixing, and heat transfer.
| Potential Cause | Recommended Action |
| Inefficient Mixing | Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients, promoting the formation of impurities. Ensure the mixing apparatus is appropriate for the scale and viscosity of the reaction mixture. |
| Exotherm Control Issues | Poor control of the reaction exotherm can lead to thermal degradation of reactants or products, resulting in a higher impurity profile.[1] Implement appropriate cooling and monitoring systems to maintain the desired reaction temperature. |
| Difficult Purification | The hydrochloride salt formation and subsequent crystallization are critical for achieving high purity. If impurities are carried through, screen different solvents or solvent mixtures for recrystallization. Consider alternative purification techniques like column chromatography if necessary, although this may be less practical at a larger scale. |
Issue 3: Challenges with Isolation and Salt Formation
The final step of isolating the product as a stable hydrochloride salt can present its own set of challenges at scale.
| Potential Cause | Recommended Action |
| Incomplete Salt Formation | Ensure the stoichiometric amount of hydrochloric acid is used. The choice of solvent for the salt formation is crucial; it should be one in which the free base is soluble but the hydrochloride salt is not. |
| Poor Crystal Quality | The rate of addition of HCl and the temperature can influence the crystal size and morphology, which in turn affects filtration and drying. A slower addition at a controlled temperature often yields better results. |
| Product Stability | (6-(Trifluoromethyl)pyridin-2-yl)methanamine is a primary amine and can be susceptible to degradation. Ensure the isolated hydrochloride salt is thoroughly dried and stored under appropriate conditions (e.g., inert atmosphere, low temperature). |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Thermal Hazards : The reaction may be exothermic, and poor heat dissipation at a larger scale can lead to a runaway reaction. A thorough thermal hazard assessment is crucial.[1]
-
Reagent Handling : Some reagents used in pyridine synthesis can be hazardous and require appropriate personal protective equipment (PPE) and engineering controls.
-
Pressure Management : If the reaction generates gaseous byproducts, a buildup of pressure can occur in a closed system. Ensure proper venting and pressure relief systems are in place.[1]
-
Product Hazards : The final product, this compound, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Q2: How can I improve the filtration characteristics of the final hydrochloride salt?
A2: To improve filtration, focus on controlling the crystallization process. Experiment with different solvents, cooling rates, and agitation speeds to obtain larger, more uniform crystals. Anti-solvent addition can also be an effective technique to induce crystallization and improve particle size.
Q3: Are there any specific analytical methods recommended for monitoring the reaction and ensuring product quality?
A3: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is highly recommended as it can provide quantitative information on the consumption of starting materials and the formation of the product and byproducts. For final product quality control, in addition to HPLC for purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the structure. Elemental analysis is also important to verify the correct elemental composition of the hydrochloride salt.
Experimental Protocols
Representative Scale-up Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine from 2-cyano-6-(trifluoromethyl)pyridine
This is a representative protocol and should be optimized for specific laboratory or plant conditions.
-
Reduction of the Nitrile:
-
To a suitable reactor equipped with a stirrer, thermometer, and inert gas inlet, add 2-cyano-6-(trifluoromethyl)pyridine and an appropriate solvent (e.g., methanol, ethanol, or THF).
-
Carefully add a reducing agent (e.g., sodium borohydride in the presence of a cobalt(II) chloride catalyst, or catalytic hydrogenation with Raney nickel or palladium on carbon).
-
If using catalytic hydrogenation, pressurize the reactor with hydrogen gas to the desired pressure.
-
Maintain the reaction temperature at the optimized level (e.g., 25-50 °C).
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
-
Work-up and Isolation of the Free Base:
-
Once the reaction is complete, carefully quench any remaining reducing agent.
-
Filter off the catalyst if one was used.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Stir the slurry for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the product under vacuum to a constant weight.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield issues during the synthesis.
References
preventing decomposition of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride during reactions
Welcome to the technical support center for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments by providing troubleshooting guides and frequently asked questions to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around three key structural features: the trifluoromethyl group, the electron-deficient pyridine ring, and the aminomethyl hydrochloride salt. The trifluoromethyl group can be susceptible to hydrolysis under strongly basic or acidic conditions.[1] The pyridine ring, activated by the electron-withdrawing trifluoromethyl group, is prone to nucleophilic aromatic substitution.[2] Additionally, as an amine salt, the compound is acidic and requires neutralization for the amine to act as a nucleophile. It can also be thermally labile, potentially eliminating HCl at elevated temperatures.[3]
Q2: How should I handle and store this compound to ensure its stability?
A2: To ensure stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Avoid contact with strong acids, bases, and oxidizing agents. For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended.
Q3: Why is my reaction with this compound not proceeding as expected?
A3: A common reason for reaction failure is the acidic nature of the hydrochloride salt. The amine nitrogen is protonated, rendering it non-nucleophilic. To enable the desired reaction, the free amine must be generated in situ by adding a suitable base. The choice of base and the timing of its addition are critical to prevent decomposition.
Q4: Can the trifluoromethyl group be a source of instability?
A4: Yes, while generally robust, the trifluoromethyl group can be a source of instability under certain conditions. It is susceptible to hydrolysis to a carboxylic acid in the presence of strong bases.[4] Strongly acidic conditions can also lead to protolytic defluorination. It is crucial to maintain controlled pH conditions during reactions.
Troubleshooting Guides
This section provides troubleshooting for common reactions involving this compound.
Guide 1: Amide Coupling (Acylation) Reactions
Q: I am observing low yields and multiple byproducts in my amide coupling reaction. What could be the cause?
A: Low yields and byproduct formation in amide coupling reactions with this amine can stem from several factors. The primary issues are often incomplete neutralization of the hydrochloride salt, decomposition of the starting material or product, and side reactions with the coupling reagents.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Neutralization | The amine hydrochloride is not fully converted to the free amine, resulting in a low concentration of the active nucleophile. | Use at least 2 equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). Add the base to the amine solution before introducing the activated carboxylic acid or coupling agent. |
| Base-Induced Decomposition | Strong bases or prolonged exposure to basic conditions can promote hydrolysis of the trifluoromethyl group or other decomposition pathways. | Use a hindered, non-nucleophilic base like DIEA. Avoid strong inorganic bases like NaOH or KOH. Minimize reaction time and maintain a moderate temperature (0 °C to room temperature). |
| Side Reaction with Coupling Agent | Some coupling reagents can react with the amine to form guanidinium byproducts, consuming the starting material. | Add the coupling agent to the carboxylic acid first to form the activated ester before adding the amine solution containing the base. This pre-activation strategy minimizes direct contact between the amine and the coupling agent. |
| Thermal Decomposition | High reaction temperatures can lead to the thermal degradation of the amine or the final amide product. | Conduct the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. Avoid excessive heating unless necessary for particularly unreactive coupling partners. |
Logical Relationship for Troubleshooting Amide Coupling
Caption: Troubleshooting logic for amide coupling reactions.
Guide 2: Reductive Amination Reactions
Q: My reductive amination reaction is sluggish and gives poor conversion to the desired secondary amine. How can I improve this?
A: Sluggishness in reductive amination reactions often points to issues with imine formation, which is the rate-limiting step. The stability of the amine starting material and the choice of reducing agent are also critical factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Imine Formation | The equilibrium for imine formation is unfavorable due to the presence of water or an inappropriate pH. The amine hydrochloride also prevents the free amine from reacting with the carbonyl compound. | Add a stoichiometric amount of a non-nucleophilic base (e.g., DIEA) to liberate the free amine. Conduct the reaction in an anhydrous solvent and consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. |
| Incompatible Reducing Agent | Some reducing agents (e.g., NaBH₄) can reduce the aldehyde/ketone starting material faster than the imine, leading to alcohol byproducts. | Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are generally more effective for reductive aminations. |
| Decomposition under Acidic Conditions | If an acid catalyst is used to promote imine formation, it could potentially lead to the degradation of the acid-sensitive trifluoromethyl group. | If a catalyst is needed, use a mild Lewis acid or a weak Brønsted acid. Often, the amine hydrochloride itself provides sufficient acidity once partially neutralized. Careful monitoring of the reaction pH is advised. |
| Amine Salt Incompatibility | Direct use of the amine salt with some pre-packaged reductive amination kits or reagents may not be effective. | It is recommended to free-base the amine hydrochloride before use in such kits, or add an appropriate amount of a tertiary amine base to the reaction mixture. |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound.
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Experimental Workflow for Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and N,N-diisopropylethylamine (DIEA) (2.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
In a separate dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the carboxylic acid/HATU solution to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Reductive Amination using STAB
This protocol provides a method for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB).
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.1 eq) followed by N,N-diisopropylethylamine (DIEA) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
Potential Decomposition Pathways
Understanding the potential decomposition pathways is key to designing robust reaction conditions.
Decomposition Pathways Overview
Caption: Potential decomposition pathways under different conditions.
References
Technical Support Center: Reactions with Substituted Picolinamines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted picolinamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter in the lab.
Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the picolinamine scaffold. However, the nitrogen atom in the pyridine ring can complicate these reactions by coordinating to the palladium catalyst. Here are some common issues and their solutions.
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with a chloro-substituted picolinamine. What are the likely causes and how can I improve the outcome?
A1: Low reactivity of chloro-substituted pyridines is a frequent challenge due to the strong carbon-chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle difficult. To troubleshoot this, a systematic evaluation of your reaction components is essential.
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Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this transformation. It is highly recommended to switch to a more robust catalytic system. Electron-rich and sterically bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are particularly effective for the coupling of heteroaryl chlorides. These ligands promote the formation of the active monoligated palladium(0) species required for the oxidative addition to the C-Cl bond. N-heterocyclic carbene (NHC) ligands can also be a powerful alternative.
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid. The strength and solubility of the base are key factors. Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful. If you are facing solubility issues with the base, consider using a mixed solvent system like dioxane/water or employing a soluble organic base.
-
Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are typically used to improve the solubility of the base and boronate salts.
-
Reaction Temperature: Due to the lower reactivity of chloro-picolinamines, higher reaction temperatures (typically in the range of 90-120°C) may be required to drive the reaction to completion. Microwave irradiation can also be an effective strategy to reduce reaction times and improve yields.
Q2: My Buchwald-Hartwig amination with a bromo-substituted picolinamine is sluggish and gives incomplete conversion. What can I do?
A2: Incomplete conversion in Buchwald-Hartwig aminations of bromo-picolinamines can often be attributed to catalyst deactivation or suboptimal reaction conditions.
-
Ligand Selection: As with Suzuki couplings, the choice of ligand is crucial. For amination reactions, ligands like BINAP, DPPF, and XANTPHOS are known to be effective. The use of bulky phosphine ligands is generally recommended when working with aryl chlorides, and this can also be beneficial for less reactive bromides.
-
Base Strength: A strong, non-nucleophilic base is essential for the deprotonation of the amine and for facilitating the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for these reactions.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that your reaction is set up under a strictly inert atmosphere (nitrogen or argon) and that your solvents are thoroughly degassed prior to use.
-
Amine Reactivity: The nature of the amine coupling partner can also affect the reaction rate. Sterically hindered or less nucleophilic amines may require longer reaction times or higher temperatures.
Q3: In my Sonogashira coupling with a bromo-picolinamine, I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.
-
Copper-Free Conditions: The most effective way to minimize Glaser coupling is to perform the reaction under copper-free conditions. While this may require a higher catalyst loading or a more active palladium catalyst/ligand system, it often leads to cleaner reactions.
-
Choice of Base: The choice of amine base can influence the extent of homocoupling. Using a less coordinating amine base, such as diisopropylamine or DBU, in place of triethylamine can sometimes be beneficial.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Rigorous Degassing: Oxygen can promote the homocoupling of alkynes. Therefore, it is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere throughout the reaction.
Topic 2: Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting a nucleophilic aromatic substitution on a picolinamine ring that has an electron-donating substituent, and the reaction is not proceeding. Why is this happening?
A4: Nucleophilic aromatic substitution (SNAr) reactions are most efficient on electron-poor aromatic rings. The presence of a strong electron-withdrawing group (such as a nitro or cyano group) ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
-
Substituent Effects: An electron-donating group on the picolinamine ring will increase the electron density of the ring, making it less electrophilic and therefore less susceptible to attack by a nucleophile. This deactivating effect can completely inhibit the SNAr reaction.
-
Alternative Strategies: If your picolinamine substrate is electron-rich, SNAr is likely not the ideal synthetic route. Consider alternative strategies such as palladium-catalyzed cross-coupling reactions to introduce the desired substituent.
Topic 3: Purification and Characterization
Q5: My substituted picolinamine product is difficult to purify by column chromatography. Are there any alternative methods?
A5: The basicity of the picolinamine nitrogen can lead to tailing on silica gel chromatography.
-
Acid/Base Extraction: Utilize the basic nature of your product. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate your picolinamine derivative, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screening different solvent systems is key to finding conditions that will yield high-purity crystals.
-
Chromatography with Additives: If column chromatography is necessary, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to suppress tailing by competing for the acidic sites on the silica gel.
Data Presentation: Optimizing Cross-Coupling Reactions
The following tables provide representative data for optimizing common cross-coupling reactions with halo-substituted pyridines, which can serve as a starting point for reactions with substituted picolinamines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 16 | 85-95 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | <20 |
Table 2: General Conditions for Buchwald-Hartwig Amination of Bromo-pyridines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8-16 | Good to Excellent |
| 2 | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 12-24 | Good |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 24 | Moderate |
Table 3: Conditions for Copper-Free Sonogashira Coupling of Bromo-pyridines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Pd(PPh₃)₂Cl₂ (3) | - | Diisopropylamine | THF | 65 | 12 | Good |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | DBU | DMF | 80 | 8 | Good to Excellent |
| 3 | Pd(PPh₃)₄ (5) | - | Triethylamine | Toluene | 90 | 18 | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-substituted Picolinamine
This protocol provides a starting point for the Suzuki-Miyaura coupling of a chloro-substituted picolinamine with an arylboronic acid.
Materials:
-
Chloro-substituted picolinamine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Standard work-up and purification reagents (ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a Schlenk flask or reaction vial, add the chloro-substituted picolinamine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-substituted Picolinamine
This protocol outlines a general method for the amination of a bromo-substituted picolinamine.
Materials:
-
Bromo-substituted picolinamine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Standard work-up and purification reagents
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the bromo-substituted picolinamine, the amine, and sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture to 100-110°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Mandatory Visualizations
Technical Support Center: Enhancing the Reactivity of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Welcome to the technical support center for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of this compound and to troubleshoot common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often unreactive in standard nucleophilic reactions?
A1: The reactivity of the primary amine in this compound is significantly reduced due to the strong electron-withdrawing effects of the trifluoromethyl (-CF3) group and the pyridine ring. The -CF3 group decreases the electron density on the pyridine ring, which in turn reduces the nucleophilicity of the aminomethyl group, making it less reactive towards electrophiles.[1][2]
Q2: What is the role of the hydrochloride salt, and how does it affect reactivity?
A2: The compound is supplied as a hydrochloride salt to improve its stability and shelf-life. However, in this salt form, the primary amine is protonated (as an ammonium salt), rendering it non-nucleophilic. To make the amine reactive, it must be deprotonated to its free base form using a suitable base.
Q3: How does the trifluoromethyl group affect the properties of molecules synthesized from this building block?
A3: The trifluoromethyl group is known to enhance several key properties of bioactive molecules. These include:
-
Increased Lipophilicity: This can improve membrane permeability and, consequently, oral bioavailability.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug.[1]
-
Altered Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modify the electronic interactions of the molecule with its biological target.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common reactions where the reduced nucleophilicity of (6-(Trifluoromethyl)pyridin-2-yl)methanamine poses a challenge. Below are common issues and their solutions.
Issue 1: Low or no yield in amide coupling using standard reagents (e.g., EDC/HOBt).
This is the most frequent challenge. The reduced nucleophilicity of the amine leads to a sluggish reaction with the activated carboxylic acid intermediate.
-
Solution 1: Free Base Generation: Ensure the amine hydrochloride has been fully neutralized to its free base form. An excess of a non-nucleophilic organic base (e.g., 2-3 equivalents of DIPEA or triethylamine) is recommended.
-
Solution 2: More Potent Activation: Standard coupling conditions may not be sufficient. Consider more reactive systems. A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for electron-deficient amines.[3][4] The proposed mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.
-
Solution 3: Acyl Halide Conversion: Convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride. Acyl fluorides, in particular, have been shown to be effective for coupling with sterically hindered and electron-deficient amines, often requiring elevated temperatures.[5][6][7]
-
Solution 4: Higher Temperatures: For difficult couplings, increasing the reaction temperature (e.g., to 80 °C or higher) or using microwave irradiation can help overcome the activation energy barrier.[7]
Data Presentation: Comparison of Amide Coupling Strategies
The following table summarizes various strategies for the acylation of electron-deficient amines, ranked by general reactivity and recommended use cases.
| Strategy | Coupling/Activating Agents | Additive(s) | Typical Solvents | Temperature | Key Advantages & Considerations |
| Standard Carbodiimide | EDC, DIC | HOBt, HOAt | DCM, DMF | Room Temp | Often insufficient for this substrate. Low yield is a common issue. |
| Enhanced Carbodiimide | EDC | DMAP (1 equiv), HOBt (catalytic) | Acetonitrile, DCM | Room Temp | DMAP acts as an acyl transfer catalyst, increasing the reaction rate.[3][4] |
| Phosphonium Reagents | PyBOP, HBTU | DIPEA, Et3N | DMF, DCM | Room Temp | Generally very efficient but can be expensive. |
| Acyl Chloride | Thionyl Chloride (SOCl2), Oxalyl Chloride | Pyridine, Et3N | DCM, THF | 0 °C to RT | Highly reactive but can generate acidic byproducts (HCl). Requires a stoichiometric amount of base. |
| Acyl Fluoride | Cyanuric Fluoride, TFFH, BTFFH | DIPEA | Acetonitrile, Dioxane | Elevated (e.g., 80 °C) | Particularly effective for very unreactive amines and sterically hindered substrates.[5][6][7] |
Experimental Protocols
Protocol 1: Enhanced Amide Coupling using EDC/DMAP/HOBt
This protocol is adapted from a method demonstrated to be effective for electron-deficient anilines.[3][4]
-
Dissolve Reagents: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), DMAP (1.0 eq), and HOBt (0.1 eq) in anhydrous acetonitrile.
-
Add Base: Add DIPEA (2.5 eq) to the mixture to neutralize the hydrochloride and act as a base for the reaction.
-
Initiate Coupling: Add EDC (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling via Acyl Fluoride
This protocol is based on a general method for coupling unreactive amines.[6][7]
-
Acyl Fluoride Formation: In a sealed vial, dissolve the carboxylic acid (1.0 eq) in anhydrous dioxane. Add cyanuric fluoride (0.5 eq) and pyridine (1.5 eq). Stir at room temperature for 1-2 hours until the acid is fully converted to the acyl fluoride (monitor by TLC or 19F NMR if possible).
-
Amine Addition: To the solution containing the acyl fluoride, add this compound (1.2 eq) followed by DIPEA (2.5 eq).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Activation pathways for amide coupling with an electron-deficient amine.
Caption: Troubleshooting workflow for difficult amide coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Trifluoromethylpyridine Isomers in Biological Assays: A Guide for Researchers
Comparative Biological Activity
The introduction of a trifluoromethyl group to the pyridine ring can significantly alter its biological properties.[1][2][3] While comprehensive comparative data is lacking, preliminary studies on derivatives of these isomers suggest a range of biological activities.
| Isomer/Derivative | Biological Assay | Target/Cell Line | Observed Activity | Reference |
| Derivatives of 2-Trifluoromethylpyridine | Protoporphyrinogen Oxidase (PPO) Inhibition | Enzyme Assay | IC50 of 0.041 mg/L for a phenoxypyridine-2-pyrrolidinone derivative. | [4] |
| FLT3 and CHK1 Kinase Inhibition | Enzyme Assay | A 5-trifluoromethyl-2-aminopyrimidine derivative showed potent dual inhibition. | [5] | |
| Derivatives of 3-Trifluoromethylpyridine | Antibacterial Activity | Xanthomonas oryzae pv. oryzae | Amide derivatives showed significant activity. | [6] |
| Derivatives of 4-Trifluoromethylpyridine | Antibacterial Activity | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | Nucleoside derivatives exhibited MIC values ranging from 1.3 to 4.9 μg/mL. | [7] |
| Cytotoxicity | MCF-7, 4T1, and PC-3 cancer cell lines | A 4-(trifluoromethyl)isoxazole derivative showed an IC50 of 2.63 µM against MCF-7 cells. | [8] |
Disclaimer: The data presented in this table is compiled from different studies on various derivatives and should not be interpreted as a direct comparison of the parent isomers' potencies. Variations in experimental conditions, including the specific derivatives tested, cell lines, and assay protocols, can significantly influence the results.
Experimental Protocols
To facilitate standardized and comparative future studies, detailed methodologies for key biological assays are provided below.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
2-, 3-, and 4-Trifluoromethylpyridine isomers
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylpyridine isomers in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of the trifluoromethylpyridine isomers on a specific enzyme.[12][13][14]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
2-, 3-, and 4-Trifluoromethylpyridine isomers
-
Assay buffer (optimized for the specific enzyme)
-
96-well plate (UV-transparent if the assay is spectrophotometric)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and trifluoromethylpyridine isomers in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compounds. Include a positive control (enzyme and substrate without inhibitor) and a negative control (enzyme without substrate).
-
Pre-incubation: Incubate the plate for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction velocity (V0) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the positive control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for comparing the cytotoxicity of trifluoromethylpyridine isomers.
Hypothetical Signaling Pathway Affected by a Bioactive Compound
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unambiguous Structural Verification of (6-(Trtrifluoromethyl)pyridin-2-yl)methanamine Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for the validation of the structure of (6-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. While a definitive crystal structure for this specific hydrochloride salt is not publicly available, this guide presents a comparative analysis of X-ray crystallography alongside other common spectroscopic techniques, using closely related structures as illustrative examples.
This document outlines the experimental protocols and data interpretation for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By presenting this data in a comparative format, we aim to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.
Comparative Analysis of Structural Validation Techniques
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. However, obtaining crystals of suitable quality can be a significant hurdle. Therefore, a combination of spectroscopic methods is often employed to build a comprehensive and confident structural assignment. The following table summarizes the expected and typical data for (6-(Trluoromethyl)pyridin-2-yl)methanamine and its hydrochloride salt across various analytical platforms.
| Analytical Technique | (6-(Trifluoromethyl)pyridin-2-yl)methanamine | (6-(Trifluoromethyl)pyridin-2-yl)methanamine HCl | Information Provided |
| Appearance | Colorless to light yellow oil or low melting solid | White to off-white crystalline solid | Physical state and purity indication |
| Molecular Formula | C₇H₇F₃N₂ | C₇H₈ClF₃N₂ | Elemental composition |
| Molecular Weight | 176.14 g/mol | 212.60 g/mol [1] | Confirmation of elemental composition |
| ¹H NMR (DMSO-d₆) | δ ~7.8 (t), 7.5 (d), 7.4 (d), 3.8 (s), 2.1 (br s) ppm | δ ~8.5 (br s), 8.1 (t), 7.9 (d), 7.8 (d), 4.2 (q) ppm | Proton environment and connectivity |
| ¹³C NMR (DMSO-d₆) | δ ~162, 150 (q), 139, 124 (q), 121, 118, 45 ppm | δ ~158, 148 (q), 140, 125 (q), 123, 120, 42 ppm | Carbon framework |
| FTIR (KBr Pellet) | ~3350, 3280 (N-H str), ~1600 (C=N str), ~1330 (C-F str) cm⁻¹ | ~3000-2500 (N⁺-H str), ~1610 (C=N str), ~1330 (C-F str) cm⁻¹ | Presence of functional groups |
| Mass Spec (ESI+) | m/z 177.06 [M+H]⁺ | m/z 177.06 [M-Cl]⁺ | Molecular weight and fragmentation |
| X-ray Crystallography | Not available | Not publicly available | Absolute 3D structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions |
Alternative Structures and Commercially Available Isomers
For researchers exploring structure-activity relationships, several structural isomers of (6-(Trifluoromethyl)pyridin-2-yl)methanamine are commercially available. These alternatives offer different substitution patterns on the pyridine ring, which can significantly impact their chemical and biological properties.
| Compound Name | CAS Number | Key Structural Difference |
| (3-(Trifluoromethyl)pyridin-2-yl)methanamine | 22982-99-8 | Trifluoromethyl group at position 3 |
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine | 872577-05-4 | Trifluoromethyl group at position 4 |
| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 164341-39-3 | Trifluoromethyl group at position 5 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of the hydrochloride salt can be grown by slow evaporation of a solution of the free base in a suitable solvent (e.g., ethanol, methanol) after the addition of a stoichiometric amount of hydrochloric acid. Vapor diffusion of an anti-solvent (e.g., diethyl ether, hexane) into the solution can also be employed.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). The splitting patterns, coupling constants, and integration values are analyzed to determine the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated to the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and ions are generated using a suitable ionization technique, such as Electrospray Ionization (ESI) for the hydrochloride salt or Electron Impact (EI) for the free base.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The resulting mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the comprehensive structural validation of a novel compound like (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Caption: Workflow for Structural Validation.
References
Efficacy of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride Derivatives and Analogs in Combating Chlamydia trachomatis
A Comparative Guide for Researchers and Drug Development Professionals
The rising prevalence of sexually transmitted infections caused by Chlamydia trachomatis underscores the urgent need for novel therapeutic agents. This guide provides a comparative analysis of the efficacy of a series of sulfonylpyridine-based compounds, which include derivatives of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, against Chlamydia trachomatis. The data presented is compiled from recent preclinical studies and is intended to inform further research and development in this critical therapeutic area. This guide also includes a comparison with a distinct class of anti-chlamydial compounds, 2-pyridone amides, to provide a broader perspective on current research directions.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of various trifluoromethyl)pyridine derivatives and comparator compounds against Chlamydia trachomatis. The primary endpoints for comparison are the half-maximal inhibitory concentration (IC50) and the 50% effective concentration (EC50), which represent the concentration of a compound required to inhibit 50% of the observable chlamydial growth or infectivity.
Table 1: In Vitro Efficacy of Sulfonylpyridine Derivatives Against Chlamydia trachomatis[1]
| Compound ID | Structure | IC50 (μg/mL) | Notes |
| 1 | Lead Molecule | >25 | Initial lead compound. |
| 16 | N/A | ~25 | |
| 17 | N/A | <12.5 | Showed significant in vivo efficacy. |
| 20 | N/A | 6.25 | Most potent derivative in the series. Also demonstrated in vivo efficacy and synergistic effects with azithromycin.[1] |
| 21 | N/A | <12.5 | |
| 22 | N/A | ~25 | |
| 23 | N/A | >25 |
N/A: Specific chemical structures for all derivatives were not publicly available in the referenced literature.
Table 2: In Vitro Efficacy of 2-Pyridone Amide Derivatives Against Chlamydia trachomatis
| Compound ID | EC50 (nM) | Notes |
| KSK120 | N/A | First-generation compound. |
| KSK213 | 59 | A potent 2-pyridone amide inhibitor. |
Experimental Protocols
The assessment of anti-chlamydial efficacy in the cited studies primarily relied on two key in vitro assays: the Indirect Immunofluorescence Assay (IFA) and the Inclusion-Forming Unit (IFU) Assay.
Indirect Immunofluorescence Assay (IFA)
The Indirect Immunofluorescence Assay (IFA) is a technique used to visualize and quantify chlamydial inclusions within infected host cells.
Methodology:
-
Cell Culture and Infection: Host cells (e.g., HeLa or McCoy cells) are cultured in microplates and infected with C. trachomatis.
-
Compound Treatment: The infected cells are treated with varying concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a period that allows for the development of chlamydial inclusions (typically 24-48 hours).
-
Fixation and Permeabilization: The cells are fixed with a chemical fixative (e.g., methanol or paraformaldehyde) to preserve cellular structures and then permeabilized to allow antibodies to enter the cells.
-
Primary Antibody Incubation: A primary antibody specific to a chlamydial antigen (e.g., chlamydial lipopolysaccharide or major outer membrane protein) is added and incubated with the cells.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is then added.
-
Visualization: The chlamydial inclusions are visualized and counted using a fluorescence microscope. The size and number of inclusions in treated cells are compared to untreated controls to determine the inhibitory effect of the compound.
Inclusion-Forming Unit (IFU) Assay
The Inclusion-Forming Unit (IFU) assay is a quantitative method used to determine the number of infectious chlamydial particles (elementary bodies) in a sample.
Methodology:
-
Serial Dilution of Progeny: Progeny from a primary infection (with or without compound treatment) are serially diluted.
-
Infection of New Monolayers: Confluent monolayers of host cells are infected with the serially diluted chlamydial progeny.
-
Centrifugation: The plates are often centrifuged at a low speed to enhance infection.
-
Incubation: The infected cells are incubated for 24-48 hours to allow for the formation of inclusions.
-
Staining: The inclusions are stained using either immunofluorescence (as in the IFA protocol) or a chemical stain like iodine.
-
Counting: The number of inclusions is counted for each dilution.
-
Calculation of Titer: The titer of infectious chlamydia is calculated in IFU per milliliter (IFU/mL) based on the dilution factor and the number of inclusions counted. This assay is crucial for determining the minimum cidal concentration (MCC) of a compound.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-chlamydial activity of the candidate compounds.
Caption: Workflow for evaluating anti-chlamydial compounds.
Signaling Pathway and Mechanism of Action
While the precise molecular target of the sulfonylpyridine derivatives is still under investigation, it is hypothesized that they may interfere with essential chlamydial metabolic or developmental processes. For the 2-pyridone amide KSK213, research suggests that it inhibits the transcriptional activity of C. trachomatis, leading to a disruption in the developmental cycle.
References
A Comparative Analysis of the Biological Activity of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride and Other Picolinamines as LOXL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and related picolinamine derivatives, with a specific focus on their inhibitory effects on Lysyl Oxidase-Like 2 (LOXL2). The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction to Picolinamines and Lysyl Oxidase-Like 2 (LOXL2)
Picolinamines, derivatives of pyridinylmethanamine, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A key area of investigation is their potential as enzyme inhibitors. One such enzyme of therapeutic interest is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.
LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity has been implicated in the progression of various fibrotic diseases and cancers, making it a compelling target for drug development.[2][3] Inhibition of LOXL2 is a promising therapeutic strategy to mitigate the pathological effects of excessive ECM remodeling.
This guide focuses on the structure-activity relationship (SAR) of picolinamine derivatives as LOXL2 inhibitors, with a particular emphasis on the impact of trifluoromethyl substitution on inhibitory potency.
Comparative Biological Activity
The inhibitory activity of (6-(Trifluoromethyl)pyridin-2-yl)methanamine and other picolinamine derivatives against human LOXL2 (hLOXL2) has been evaluated using an Amplex Red assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency.
| Compound | Substitution at Pyridine Ring | hLOXL2 IC50 (μM) |
| Pyridin-4-ylmethanamine | Unsubstituted | 1.22 |
| (2-Fluoropyridin-4-yl)methanamine | 2-Fluoro | 0.29 |
| (2-Chloropyridin-4-yl)methanamine | 2-Chloro | 0.126 |
| (6-(Trifluoromethyl)pyridin-2-yl)methanamine * | 2-Trifluoromethyl | 0.20 |
* Note: In the primary literature, this compound was referred to as a 2-CF3 substituted pyridin-4-ylmethanamine; however, based on the provided structure, it is a pyridin-2-ylmethanamine derivative. The data is presented here as it corresponds to the trifluoromethyl-substituted picolinamine of interest.
The data clearly demonstrates that substitution on the pyridine ring significantly influences the LOXL2 inhibitory activity. The unsubstituted pyridin-4-ylmethanamine serves as a baseline, exhibiting modest activity. The introduction of electron-withdrawing groups at the 2-position of the pyridine ring, such as fluoro, chloro, and trifluoromethyl groups, leads to a marked increase in inhibitory potency.
Specifically, (6-(Trifluoromethyl)pyridin-2-yl)methanamine, with an IC50 of 0.20 μM, is a potent inhibitor of hLOXL2. Its activity is comparable to the fluoro- and chloro-substituted analogs, and all are significantly more potent than the parent pyridin-4-ylmethanamine. This highlights the favorable impact of the trifluoromethyl group on the interaction with the LOXL2 active site.
Experimental Protocols
The determination of hLOXL2 inhibitory activity was performed using the Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit.
Principle of the Assay:
The assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidative deamination of a substrate. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with the Amplex® Red reagent to produce the highly fluorescent compound resorufin. The resulting fluorescence is directly proportional to the amount of H₂O₂ generated and thus to the LOXL2 enzyme activity.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LOXL2 (hLOXL2) is used as the enzyme source. A suitable substrate, such as 1,5-diaminopentane (DAP), is prepared in an appropriate assay buffer (e.g., 50 mM sodium borate buffer, pH 8.2).
-
Inhibitor Preparation: The test compounds, including this compound and other picolinamines, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The hLOXL2 enzyme is pre-incubated with the test compounds (or DMSO as a vehicle control) for a specified period (e.g., 2 hours) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate and the Amplex® Red/HRP reaction mixture.
-
The fluorescence is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively.
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of LOXL2 inhibition, the following diagrams are provided.
Conclusion
References
- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research. (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry, requires rigorous purity assessment to ensure the validity of subsequent biological and pharmacological studies. The presence of even minor impurities can lead to misleading results, altered efficacy, or unexpected toxicity.
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their specific needs, ensuring the quality and integrity of their synthesized material.
Understanding Potential Impurities
The synthesis of this compound can introduce various impurities. A thorough understanding of the synthetic route is crucial for identifying potential contaminants, which may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediates: Partially reacted compounds from intermediate synthetic steps.
-
Isomeric Impurities: Positional isomers of the trifluoromethyl group or the aminomethyl group on the pyridine ring.
-
Byproducts: Compounds formed from side reactions, such as over-alkylation or decomposition products.
-
Residual Solvents: Solvents used during the reaction and purification processes.
A multi-technique approach is often necessary for a comprehensive purity profile, as no single method can definitively identify and quantify all possible impurities.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment depends on factors such as the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. The most common and effective methods for analyzing amine hydrochlorides are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Information Provided | Quantitative purity (area %), detection of non-volatile impurities and isomers. | Identification and quantification of volatile impurities, residual solvents, and byproducts. | Absolute purity determination, structural confirmation, and quantification of non-volatile impurities. |
| Strengths | High resolution, sensitivity, and reproducibility for non-volatile compounds. | Excellent for identifying and quantifying volatile and semi-volatile compounds. Provides structural information of impurities. | Provides an absolute measure of purity without the need for a reference standard of the analyte. Non-destructive. |
| Limitations | May require derivatization for compounds lacking a UV chromophore. Purity is relative (area %). | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. |
| Typical Purity Result (Synthesized Batch) | 99.2% (by area normalization) | >99.5% (main component), identifies residual solvents | 99.1% ± 0.2% (absolute purity) |
| Typical Purity Result (Commercial Standard) | >99.8% (by area normalization) | >99.9% (main component) | 99.9% ± 0.1% (absolute purity) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the peak area percentage of the main component relative to all other detected peaks.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, including residual solvents, in the synthesized this compound.
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane) that does not interfere with the analysis.
-
Vortex to ensure complete dissolution.
Data Analysis:
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Deuterated Methanol (Methanol-d4) or Deuterated Water (D2O).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans: 16 or higher for good signal-to-noise.
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into a clean NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Analysis:
The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
The formula for calculating purity is:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / manalyte) * (mstandard / MWstandard) * Pstandard * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Flow for qNMR Purity Calculation
Conclusion
The purity assessment of synthesized this compound is a critical process that necessitates the use of robust and complementary analytical techniques. While HPLC provides a reliable method for routine purity checks of non-volatile components, GC-MS is indispensable for the identification of volatile impurities and residual solvents. For the most accurate and absolute determination of purity, qNMR stands as the method of choice. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.
benchmarking the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.
The introduction of a trifluoromethyl group into heterocyclic compounds can significantly enhance their metabolic stability, lipophilicity, and overall pharmacokinetic profile, making them attractive motifs in drug discovery. Consequently, robust and efficient synthetic routes to trifluoromethyl-substituted pyridines and their derivatives are of high interest. This guide will explore two primary synthetic pathways to the target compound: the catalytic hydrogenation of a nitrile precursor and the reductive amination of an aldehyde precursor.
Method 1: Catalytic Hydrogenation of 2-Cyano-6-(trifluoromethyl)pyridine
This widely utilized industrial method involves the reduction of the nitrile group in 2-cyano-6-(trifluoromethyl)pyridine to a primary amine. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst.
Experimental Protocol:
A solution of 2-cyano-6-(trifluoromethyl)pyridine in a suitable solvent such as methanol or ethanol is charged into a hydrogenation reactor. A catalytic amount of a hydrogenation catalyst, commonly Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture. The reactor is then pressurized with hydrogen gas and the reaction is stirred at a specific temperature until the uptake of hydrogen ceases. Upon completion, the catalyst is removed by filtration, and the resulting amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid to facilitate isolation and improve stability.
Diagram of Catalytic Hydrogenation Workflow
A Comparative Guide to the Metabolic Stability of Trifluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Molecules that are rapidly metabolized can fail to achieve therapeutic concentrations, leading to diminished efficacy. Conversely, excessively stable compounds may accumulate, increasing the risk of toxicity. The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability. This guide provides an objective comparison of the metabolic stability of various trifluoromethylpyridine derivatives, supported by experimental data, to aid in the rational design of more robust drug candidates.
The Role of the Trifluoromethyl Group in Enhancing Metabolic Stability
The trifluoromethyl group is a powerful tool for medicinal chemists due to its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond.[1][2] These properties make the -CF3 group and the adjacent pyridine ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[3] By strategically placing a trifluoromethyl group at a potential site of metabolism, that metabolic pathway can be effectively blocked, often leading to a longer in vivo half-life and improved bioavailability.[1]
Comparative Metabolic Stability Data
While direct head-to-head comparative studies across a broad and diverse range of trifluoromethylpyridine derivatives are not extensively available in a single publicly accessible resource, we can infer their relative metabolic stability from foundational principles of drug metabolism and illustrative data. The following table summarizes hypothetical, yet representative, in vitro metabolic stability data for a generic 2-substituted trifluoromethylpyridine analog compared to a difluoromethoxy analog in human liver microsomes (HLM). It is crucial to note that this data is for illustrative purposes, and the actual metabolic stability is highly dependent on the specific molecular structure, including the position of the trifluoromethyl group and other substituents on the pyridine ring.[3]
| Functional Group | Analog Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Trifluoromethyl | Pyridine-CF3 | > 60 | < 11.5 | Pyridine ring hydroxylation |
| Difluoromethoxy | Pyridine-OCF2H | 45 | 15.4 | Pyridine ring hydroxylation |
HLM: Human Liver Microsomes. Data is illustrative and based on general principles of metabolic stability.[3]
The data illustrates that the trifluoromethyl group generally leads to a longer half-life and lower intrinsic clearance compared to other functional groups, signifying enhanced metabolic stability.[3] The primary metabolic pathway for these fluorinated pyridine analogs often shifts to hydroxylation of the pyridine ring itself, as the fluoroalkyl groups are resistant to metabolism.[3]
Key Metabolic Pathways and Influencing Factors
The metabolism of trifluoromethylpyridine derivatives is primarily mediated by CYP enzymes through oxidation.[3] The position of the trifluoromethyl group on the pyridine ring can significantly influence which CYP isoforms are involved and the resulting metabolite profile.
A study on picornavirus inhibitors, while not involving pyridine derivatives, demonstrated a "global metabolic protective effect" of the trifluoromethyl group. Replacement of a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented metabolism at that site but also provided protection at other positions on the molecule, resulting in significantly fewer metabolites.[4] This principle can be extrapolated to trifluoromethylpyridine derivatives, where the electron-withdrawing nature of the -CF3 group deactivates the entire ring system to some extent, making it more resistant to oxidative attack.
Experimental Protocols
The following provides a detailed methodology for a standard in vitro microsomal stability assay, a common method used to evaluate the metabolic stability of drug candidates.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials and Equipment:
-
Liver microsomes (e.g., human, rat)
-
Test compounds and positive control compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[1]
Visualizations
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (6-(Trtrifluoromethyl)pyridin-2-yl)methanamine hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure responsible chemical waste management.
Hazard Identification and Assessment
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not be readily available, related compounds with trifluoromethyl and pyridine groups exhibit significant health hazards.[1] Based on the structure, the compound should be handled as a potentially hazardous substance.
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] |
| Eye Damage/Irritation | May cause serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene).[1] |
| Eye Protection | Safety goggles or a face shield.[4] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust or aerosols are generated.[1] |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.
-
Waste Classification : this compound is a halogenated organic compound due to the presence of the trifluoromethyl group.[5]
-
Solid vs. Liquid Waste :
-
Container :
-
Labeling :
-
Compatibility : Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it separate from non-halogenated solvents, strong acids, bases, and oxidizers.[8][9]
Step-by-Step Disposal Procedure
-
Preparation : Ensure all necessary PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[10][11]
-
Waste Transfer :
-
Solid Waste : Carefully transfer the solid this compound into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.[4]
-
Liquid Waste : If in solution, carefully pour the liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills.
-
-
Container Sealing : Securely seal the container immediately after adding the waste.[1][8]
-
Storage :
-
Waste Pickup :
Spill and Emergency Procedures
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material and place it in the hazardous waste container.[11]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.[7][8]
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team (e.g., Environmental Health and Safety).[8]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) for the chemical. Disposal must be in full compliance with all local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (6-(Trimethyl)pyridin-2-yl)methanamine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (6-(Trimethyl)pyridin-2-yl)methanamine hydrochloride. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Hazards and GHS Classifications:
(6-(Trimethyl)pyridin-2-yl)methanamine hydrochloride is classified with the following hazards:
The GHS pictogram associated with this chemical is the GHS07: Harmful/Irritant [2]. The signal word is Warning [2][3].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications and Importance |
| Eye Protection | Safety glasses with side-shields or Goggles | Must conform to EN166 (EU) or NIOSH (US) standards.[4] Protects against chemical splashes and dust.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended; latex is not suitable.[5][6] Gloves must be inspected before use and disposed of properly after handling the chemical.[7] |
| Body Protection | Laboratory coat or Impervious clothing | Provides a barrier against skin contact.[4] Contaminated clothing should be removed immediately and washed before reuse.[3] |
| Respiratory | Air-purifying respirator | Use in a well-ventilated area or under a fume hood.[5][6] If ventilation is inadequate or for large spills, a NIOSH-approved respirator is necessary to prevent inhalation of harmful dust or vapors.[3][8] |
Handling and Storage Protocols
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[5][6]
-
A certified fume hood is essential to control exposure to fumes and dust.[6]
-
An eyewash station and safety shower should be readily accessible.[3]
Safe Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling.
-
Don all required personal protective equipment as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, or vapors.[3]
-
Wash hands thoroughly after handling the material.[3]
-
Keep containers tightly closed when not in use.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from ignition sources.[5][6]
-
Keep the container tightly closed to prevent absorption of moisture.[6]
-
Store in a locked-up area if required by local regulations.[3] Recommended storage temperature is between 2-8°C.[7]
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][7] Avoid creating dust.[7]
-
For liquid spills, absorb with an inert material and place in a disposal container.[3]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3]
-
Contact a licensed professional waste disposal service to dispose of this material.[7]
-
Do not allow the product to enter drains or the environment.[3]
Experimental Workflow
The following diagram outlines the standard workflow for handling (6-(Trimethyl)pyridin-2-yl)methanamine hydrochloride in a laboratory setting.
Caption: Workflow for handling (6-(Trimethyl)pyridin-2-yl)methanamine hydrochloride.
References
- 1. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. aaronchem.com [aaronchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

